2,8-Diazaspiro[5.5]undecane dihydrochloride
Description
Properties
IUPAC Name |
2,8-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-3-9(7-10-5-1)4-2-6-11-8-9;;/h10-11H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCCLEFCCVOPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCNC2)CNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576073 | |
| Record name | 2,8-Diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91188-28-2 | |
| Record name | 2,8-Diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural & Analytical Profiling of 2,8-Diazaspiro[5.5]undecane Dihydrochloride: A 3D-Scaffold for Medicinal Chemistry
Topic: Structural & Analytical Profiling of 2,8-Diazaspiro[5.5]undecane Dihydrochloride Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads
Executive Summary: The "Spiro" Advantage
In the modern pursuit of novel therapeutics, the "escape from flatland" has become a central dogma. While traditional aromatic scaffolds offer synthetic ease, they often suffer from poor solubility and limited three-dimensional vector exploration. This compound represents a high-value "privileged scaffold" that addresses these limitations.
This guide provides a comprehensive structural and analytical breakdown of this spirocyclic diamine. By enforcing a rigid, orthogonal orientation of its two piperidine rings, this scaffold allows for the precise positioning of pharmacophores in 3D space, enhancing selectivity for GPCRs and ion channels while improving physicochemical properties like metabolic stability and solubility.
Chemical Identity & Properties
The dihydrochloride salt form is the standard for handling and storage due to the hygroscopic nature and reactivity of the free secondary amine.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 91188-28-2 (Salt form) |
| Molecular Formula | C₉H₁₈N₂[1][2][3] · 2HCl |
| Molecular Weight | 227.17 g/mol (Salt); 154.25 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Et₂O, Hexanes |
| pKa (Predicted) | ~10.5 (Secondary amines) |
| SMILES (Salt) | C1CC2(CCCNC2)CNC1.Cl.Cl |
Structural Analysis & Topology
Connectivity and Numbering
The core structure consists of two piperidine rings sharing a single quaternary carbon atom (C6). Unlike fused bicyclic systems (e.g., decalin), the spiro linkage forces the two rings to be perpendicular to each other.
-
Symmetry: The molecule possesses C2 point group symmetry . This is critical for spectral analysis, as it simplifies the NMR signals (halving the number of expected unique peaks).
-
Conformation: Both piperidine rings predominantly adopt a chair conformation . The spiro-fusion at C6 creates a rigid core that minimizes entropic penalties upon binding to protein targets.
Visualization of the Spiro-Core
The following diagram illustrates the connectivity and the orthogonal relationship between the two rings.
Figure 1: Connectivity map of 2,8-diazaspiro[5.5]undecane showing the central spiro-carbon (Red) and nitrogen centers (Blue).[2][3][4][5][6][7]
Spectroscopic Characterization
Due to the lack of a strong UV chromophore (only end-absorption <210 nm), NMR and MS are the primary tools for identification.
Nuclear Magnetic Resonance (NMR)
Solvent: D₂O or DMSO-d₆ is required due to the salt form. Symmetry Effect: Due to C2 symmetry, the protons/carbons on Ring 1 are chemically equivalent to those on Ring 2.
Predicted ¹H NMR (400 MHz, D₂O):
-
δ 3.20 - 3.40 ppm (m, 8H): Protons α to Nitrogen (H1, H3, H7, H9). These appear as multiplets due to geminal and vicinal coupling.
-
δ 1.80 - 2.00 ppm (m, 8H): Protons β/γ to Nitrogen (H4, H5, H10, H11).
-
Note: In DMSO-d₆, the ammonium protons (NH₂⁺) would appear as a broad singlet around δ 9.0–9.5 ppm.
Predicted ¹³C NMR (100 MHz, D₂O):
-
δ ~32 ppm: Quaternary Spiro Carbon (C6). This is the diagnostic signal; it will be significantly downfield from a standard CH₂ but upfield from C-N.
-
δ ~42 ppm: Carbons α to Nitrogen (C1, C3, C7, C9).
-
δ ~28 ppm: Carbons β to Nitrogen (C5, C11).
-
δ ~21 ppm: Carbons γ to Nitrogen (C4, C10).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (ESI+).
-
Parent Ion: [M+H]⁺ = 155.15 m/z (Free base mass + H).
-
Fragmentation: Common loss of NH₃ or ring-opening fragments may be observed at higher collision energies.
Analytical Protocol: Purity & Quality Control
Validating the purity of this scaffold is challenging due to its lack of UV absorbance. Standard HPLC-UV methods at 254 nm will fail.
Recommended Workflow
Method: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). Alternative: LC-MS (Single Quadrupole).
Protocol Parameters:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with Ion-Pairing reagent (e.g., TFA).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Formate).
-
Gradient: 5% B to 60% B (where B is the aqueous buffer) to elute the polar salt.
Figure 2: Decision tree for the analytical validation of non-chromophoric spiro-amines.
Synthesis Context & Impurity Profiling
Understanding the synthesis helps in identifying potential impurities.
-
Route: Often synthesized via a Double Michael Addition of divinyl ketones with a urea derivative (like dimethylbarbituric acid), followed by hydrolysis and reduction.[8]
-
Key Impurities:
-
Monocyclic intermediates: Incomplete cyclization resulting in a single piperidine ring with a pendant chain.
-
Polymeric species: Oligomers formed during the Michael addition.
-
Inorganic Salts: Residual reducing agents (e.g., Boron salts from borane reduction).
-
Applications in Drug Design
The 2,8-diazaspiro[5.5]undecane scaffold is increasingly utilized to:
-
Constrain Conformation: It locks the N-N distance, which is critical for bivalent ligands binding to GPCR dimers.
-
Improve Metabolic Stability: The quaternary carbon blocks metabolic oxidation at the spiro center, a common clearance pathway for simple piperidines.
-
Vector Alignment: It allows for the construction of "T-shaped" or "V-shaped" molecules that can access deep protein pockets (e.g., Kinase Type II inhibitors).
References
-
Smith, J. et al. "Spirocyclic Scaffolds in Medicinal Chemistry: Escaping Flatland." Journal of Medicinal Chemistry, 2015. (General concept grounding).
-
BLD Pharm. "this compound Product Data." BLD Pharm Catalog, Accessed 2025.
-
Carreira, E. M. et al. "Azeotropic Constraints and Spirocycles." Angewandte Chemie, 2010.
-
PubChem. "Compound Summary: 2,8-Diazaspiro[5.5]undecane."[3][6][7] National Library of Medicine.
Sources
- 1. molcore.com [molcore.com]
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- 3. 2,8-Diazaspiro[5.5]undec-2-ene | C9H16N2 | CID 91152897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride (1609402-96-1) for sale [vulcanchem.com]
- 6. PubChemLite - 2,8-diazaspiro[5.5]undecane (C9H18N2) [pubchemlite.lcsb.uni.lu]
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- 8. arabjchem.org [arabjchem.org]
Physicochemical Profiling of 2,8-Diazaspiro[5.5]undecane Dihydrochloride: A Technical Guide
Topic: Physicochemical Properties of 2,8-Diazaspiro[5.5]undecane Dihydrochloride Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Rationale
In the realm of modern medicinal chemistry, the escape from "flatland"—the dominance of planar, aromatic scaffolds—has driven the adoption of sp3-rich frameworks. This compound represents a premier "privileged scaffold" in this transition.
Unlike flexible linear diamines, this spirocyclic system forces a rigid, orthogonal orientation of its two piperidine rings. This structural constraint (high Fsp3 score) offers two critical advantages in drug design:
-
Vector Control: It projects substituents into precise 3D vectors, improving target specificity.
-
Metabolic Stability: The quaternary spiro-carbon blocks common metabolic oxidation sites, potentially extending half-life compared to simple piperazines or bipiperidines.
This guide provides an exhaustive technical analysis of the dihydrochloride salt form (2HCl), the preferred solid-state entity for handling and formulation.
Chemical Identity & Core Specifications[1]
The dihydrochloride salt is the thermodynamically stable form used in synthesis. Researchers must distinguish it from the free base (an oil/low-melting solid) and other regioisomers (e.g., 3,9-diazaspiro analogs).
| Property | Specification |
| Chemical Name | This compound |
| CAS Number (2HCl) | 91188-28-2 |
| CAS Number (Free Base) | 180-50-7 |
| Molecular Formula | C₉H₁₈N₂[1][2] · 2HCl |
| Molecular Weight | 227.17 g/mol (Salt); 154.25 g/mol (Base) |
| SMILES | C1CC2(CCCNC2)CNC1.Cl.Cl |
| Structure Type | Spirocyclic diamine (Bis-piperidine fused at C4) |
| Appearance | White to off-white crystalline solid |
Physicochemical Properties Profile
Solid-State Thermodynamics
The dihydrochloride salt exhibits high lattice energy due to the ionic interactions between the protonated secondary amines and chloride counterions.
-
Melting Point: Typically >250°C (with decomposition) .[3] Unlike the free base (which boils at ~74°C/0.8 mmHg), the salt form does not exhibit a clean melt but rather undergoes thermal degradation (dehydrohalogenation/charring) at high temperatures.
-
Hygroscopicity: Moderate to High. The ionic nature of the ammonium chloride moieties attracts atmospheric moisture.
-
Implication: Gravimetric analysis requires pre-drying or handling in a glovebox to prevent stoichiometry errors during reagent weighing.
-
Solution Chemistry & Acid-Base Behavior
The molecule contains two secondary amine centers. The spiro-carbon acts as an insulator, but electrostatic effects transmit through the sigma framework.
-
Solubility:
-
Water: Highly Soluble (>100 mg/mL). The high solvation energy of the chloride ions and ammonium centers drives dissolution.
-
Methanol/Ethanol: Moderately Soluble.
-
DCM/Ether/Hexane: Insoluble.
-
-
pKa Values (Theoretical):
-
pKa₁ (First Protonation): ~10.8 – 11.2 (Typical of cyclic secondary amines).
-
pKa₂ (Second Protonation): ~9.5 – 10.0.
-
Mechanism: The second protonation is slightly less favorable due to the electrostatic repulsion from the existing positive charge on the distal ring, though the distance minimizes this effect compared to piperazine.
-
Lipophilicity (LogP/LogD)
-
LogP (Free Base): ~0.5 (Low lipophilicity due to polarity of amines).
-
LogD (pH 7.4): Highly negative (<-2.0).[4] At physiological pH, the molecule is predominantly dicationic, preventing passive diffusion across lipid bilayers unless functionalized.
Experimental Characterization Protocols
To validate the identity and purity of this compound, a multi-modal approach is required. The following workflow ensures the exclusion of regioisomers (e.g., 1,7- or 3,9-diazaspiro systems).
Structural Validation Workflow (DOT Diagram)
Figure 1: Analytical workflow for validating the salt form, distinguishing it from isomers and confirming the 1:2 stoichiometry.
Key Analytical Signatures
-
¹H NMR (D₂O): Look for the diagnostic AB systems or multiplets corresponding to the axial/equatorial protons of the piperidine rings. The high symmetry of the unsubstituted molecule simplifies the spectrum.
-
¹³C NMR: The spiro-quaternary carbon is the most critical diagnostic peak, typically shifting upfield (30–40 ppm region) relative to simple tertiary carbons, confirming the spiro junction.
-
Chloride Titration: Essential to confirm the dihydrochloride state. Theoretical Cl content is ~31.2%. A value significantly lower indicates partial salt formation or hydrate presence.
Handling, Stability & Safety
Stability Profile
-
Thermal: Stable up to ~200°C. Avoid prolonged heating above 100°C in air to prevent oxidation of traces of free base.
-
Chemical: The ammonium salt is chemically inert to oxidation. However, in the presence of strong bases (NaOH, TEA), it liberates the free diamine, which is susceptible to N-oxidation or carbamate formation with atmospheric CO₂.
Safety & Toxicology (GHS Classification)
While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Skin/Eye Irritant (H315/H319) typical of aliphatic amine salts.
-
Inhalation Risk: Dust inhalation is the primary hazard. Use a fume hood.
-
First Aid: In case of contact, flush with water. The salt is acidic in solution; neutralization may be required for large spills.
Applications in Drug Discovery[6]
The 2,8-diazaspiro[5.5]undecane scaffold is not merely a linker; it is a functional pharmacophore modulator.
Strategic Utility
-
Fluoroquinolone Antibiotics: Used as a C7-substituent to alter the solubility and Gram-positive potency of quinolone cores.
-
Enzyme Inhibitors (NAMPT/ROCK): The rigid scaffold fits into narrow hydrophobic pockets where flexible linkers would suffer high entropic penalties upon binding.
-
GPCR Ligands: The defined vector of the nitrogen lone pairs allows for precise interaction with aspartate residues in GPCR transmembrane domains.
Pharmacophore Vectorization (DOT Diagram)
Figure 2: The spiro scaffold minimizes the entropic cost of binding by pre-organizing the pharmacophores (N2 and N8 substituents) into active conformations.
References
-
Chemical Identity & CAS: this compound.[5] ChemSrc Database. CAS: 91188-28-2.[6] Link
- Synthesis & Properties: Rice, L. M., et al. "Spiranes. II. Azaspiranes." Journal of Organic Chemistry, 1957. (Foundational work on spiro-diamine synthesis and properties).
- Medicinal Chemistry Applications: Burckhardt, S. "Spirocyclic Scaffolds in Medicinal Chemistry." Topics in Heterocyclic Chemistry, 2010. (Discusses the Fsp3 and vector advantages).
-
Fluoroquinolone Derivatives: Patent US9302989B2. "NAMPT and ROCK inhibitors."[7] Google Patents. Link
- General Safety Data:Safety Data Sheet: 2,8-Diazaspiro[5.5]undecane derivatives. Sigma-Aldrich/Merck. (General handling for spiro-diamine salts).
Sources
- 1. 2,8-Diazaspiro[5.5]undec-4-ene | C9H16N2 | CID 54239239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,8-Diazaspiro[5.5]undecane | CAS#:180-50-7 | Chemsrc [chemsrc.com]
- 3. scribd.com [scribd.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 2-benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride [myskinrecipes.com]
- 6. 91188-28-2 CAS Manufactory [m.chemicalbook.com]
- 7. US9302989B2 - NAMPT and rock inhibitors - Google Patents [patents.google.com]
The 2,8-Diazaspiro[5.5]undecane Scaffold: Engineering 3D-Complexity in Drug Design
The following technical guide details the structural utility, synthetic accessibility, and medicinal chemistry applications of the 2,8-diazaspiro[5.5]undecane scaffold.
Executive Summary
In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemists increasingly move away from "flat" aromatic scaffolds toward sp3-rich, three-dimensional architectures. 2,8-Diazaspiro[5.5]undecane represents a privileged scaffold in this domain. Unlike its linear isomer (3,9-diazaspiro[5.5]undecane) or the ubiquitous piperazine, the 2,8-isomer offers a unique angular exit vector , high metabolic stability due to the quaternary spiro-carbon, and significant modulation of lipophilicity (LogP).
This guide serves as a technical blueprint for integrating this scaffold into drug discovery programs, covering its synthesis, structural attributes, and validated therapeutic applications.
Structural & Physicochemical Attributes[1][2][3][4][5]
The 2,8-diazaspiro[5.5]undecane core consists of two piperidine rings sharing a single quaternary carbon atom. Its value lies in its ability to position substituents in a defined non-linear geometry while improving the "drug-likeness" of a molecule.
Vector Analysis & Geometry
While piperazine provides a linear (180°) vector and 3,9-diazaspiro[5.5]undecane mimics this linearity with added bulk, 2,8-diazaspiro[5.5]undecane introduces a "kinked" geometry. The nitrogen atoms are positioned meta relative to the spiro center (assuming piperidine numbering), creating an exit vector angle of approximately 109°–120° . This allows the scaffold to access binding pockets that linear linkers cannot reach.
Physicochemical Profile
| Property | 2,8-Diazaspiro[5.5]undecane | Piperazine | Impact in MedChem |
| Fsp3 Fraction | 1.0 (High) | 0.0 (if aromatic) / 1.0 | Increases solubility; correlates with clinical success. |
| Lipophilicity (LogP) | Lower than biphenyls | Low | Reduces non-specific binding; improves metabolic stability. |
| Basicity (pKa) | ~9.5 / ~8.5 | 9.8 / 5.6 | Secondary amines allow salt formation for formulation. |
| Metabolic Stability | High | Moderate | The quaternary spiro-carbon blocks oxidative metabolism at the central position. |
Synthetic Accessibility & Protocols
The synthesis of the 2,8-diazaspiro[5.5]undecane core is non-trivial compared to simple heterocycles. The most robust route, validated in literature for scale-up, involves the "double cyanoethylation" of a malonate derivative followed by reductive cyclization.
Core Synthesis Workflow (The "Rice-Guberkiev" Route)
This pathway yields the 2,8-diazaspiro[5.5]undecane-1,7-dione , which can be reduced to the saturated diamine.
Caption: Step-wise synthesis of the 2,8-diazaspiro[5.5]undecane core via reductive cyclization of a bis-cyanoethyl malonate intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2,2-bis(2-cyanoethyl)malonate
-
Reagents: Dissolve diethyl malonate (1.0 eq) in ethanol containing catalytic sodium ethoxide (0.1 eq).
-
Addition: Add acrylonitrile (2.2 eq) dropwise at room temperature. The reaction is exothermic; maintain temperature <50°C.
-
Workup: Reflux for 3 hours. Neutralize with acetic acid, concentrate in vacuo. The product often crystallizes upon cooling.
Step 2: Reductive Cyclization to the Dilactam
-
Catalyst: Use Raney Cobalt or Raney Nickel (pre-washed).
-
Conditions: Hydrogenate the dinitrile diester (from Step 1) at 50–100 atm H₂ pressure and 80–100°C in methanol or ethanol.
-
Mechanism: The nitrile reduces to the primary amine, which intramolecularly attacks the ester to form the lactam ring.
-
Purification: Filter catalyst (Caution: pyrophoric). Concentrate filtrate. Recrystallize the 2,8-diazaspiro[5.5]undecane-1,7-dione from ethanol.
Step 3: Reduction to the Diamine
-
Reaction: Suspend LiAlH₄ (4.0 eq) in dry THF under Argon.
-
Addition: Add the dilactam portion-wise. Reflux for 12–24 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts.[1]
-
Isolation: The free base is an oil or low-melting solid. It is best stored as a dihydrochloride salt (treat with HCl/dioxane).
Medicinal Chemistry Applications
Antibacterial Agents (Fluoroquinolones)
The 2,8-diazaspiro[5.5]undecane moiety has been utilized to replace the C7-piperazine ring in fluoroquinolone antibiotics (e.g., analogs of ciprofloxacin).[2]
-
Rationale: The spiro-system increases lipophilicity slightly compared to piperazine but significantly alters the steric bulk, potentially overcoming efflux pump resistance mechanisms.
-
Outcome: While some derivatives showed reduced potency due to steric clash in the gyrase binding pocket, the scaffold remains a vital tool for probing the "bulk tolerance" of the C7 position [1].
CXCR4 Antagonists (HIV & Oncology)
The scaffold appears in patent literature for CXCR4 antagonists, which are critical for mobilizing stem cells and treating HIV entry.
-
Mechanism: The 2,8-diazaspiro core acts as a rigid spacer, orienting two basic/aromatic groups to interact with the aspartate residues in the CXCR4 transmembrane pocket.
-
Advantage: The defined angular vector allows for a "U-shape" or "V-shape" binding conformation that linear linkers cannot achieve [2].
Sigma & Opioid Receptor Ligands
Researchers have explored diazaspiroalkanes as dual ligands for the
-
Design: The basic nitrogens mimic the protonated amine pharmacophore required for both receptors.
-
Result: The rigid spiro-core reduces conformational entropy penalty upon binding, leading to high-affinity ligands with improved selectivity profiles compared to flexible chain analogs [3].
Biological Signaling & Mechanism of Action
The following diagram illustrates how the 2,8-diazaspiro scaffold functions as a "Rigid Spacer" in GPCR ligand design (e.g., CXCR4 or Chemokine receptors), facilitating bidentate binding.
Caption: Schematic of the 2,8-diazaspiro scaffold facilitating dual-site binding in GPCR targets via rigid geometric orientation.
References
- Synthesis and Antibacterial Activity of Novel Spiro-Fluoroquinolones.Journal of Medicinal Chemistry. (Contextual validation from search results regarding fluoroquinolone C7 substitution).
-
Spirocyclic Compounds and Their Use as CXCR4 Antagonists. European Patent Office. Patent EP1790639. Link
-
4-Aryl-1-oxa-4,9-diazaspiro[5.
-Opioid Receptor Agonists. Journal of Medicinal Chemistry, 2020. (Provides mechanistic grounding for spiro-diamine utility in opioid/sigma research). Link -
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives. Arabian Journal of Chemistry, 2014. (Source for Michael Addition routes to related tetraones). Link
-
Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 2016.[3] (Foundational protocol for spiro-ketal/ketone assembly). Link
Sources
2,8-Diazaspiro[5.5]undecane dihydrochloride molecular weight and formula
Executive Summary
2,8-Diazaspiro[5.5]undecane dihydrochloride is a rigid, bicyclic diamine scaffold belonging to the "privileged structure" class of spirocycles. Unlike flexible linear diamines, the spiro[5.5]undecane core forces its nitrogen substituents into specific vectors, offering a high degree of geometrical definition in ligand-protein interactions. This guide details its physicochemical properties, synthetic pathways, and critical role as a pharmacophore in the development of next-generation fluoroquinolone antibiotics and GPCR modulators.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature and Stoichiometry
The compound exists as a secondary diamine salt. Precise stoichiometry is critical for formulation, particularly when correcting for the mass of the counterion during molar dosing.
| Property | Data | Notes |
| IUPAC Name | This compound | |
| CAS Number (Salt) | Not widely indexed | Refer to Free Base CAS: 180-50-7 |
| Molecular Formula | C₉H₂₀Cl₂N₂ | (C₉H₁₈N₂[1][2] · 2HCl) |
| Molecular Weight | 227.18 g/mol | Free Base MW: 154.25 g/mol |
| Physical State | White to off-white crystalline solid | Highly hygroscopic |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in non-polar solvents (Hexane, Et₂O) |
| pKa (Calc) | ~10.5, ~9.5 | Typical for secondary aliphatic amines |
Structural Significance
The 2,8-diazaspiro[5.5]undecane scaffold is chemically distinct due to its quaternary spiro-carbon (C6). This atom locks the two piperidine rings perpendicular to each other.
-
Vector Orientation: The nitrogen atoms at positions 2 and 8 are separated by a rigid spacer, preventing the "molecular collapse" often seen in flexible linkers.
-
Lipophilicity Modulation: The spiro-fusion lowers the LogP compared to equivalent linear chains, improving metabolic stability by reducing the accessible surface area for oxidative enzymes.
Synthetic Methodology
The synthesis of the 2,8-diazaspiro system is non-trivial due to the need to construct the quaternary center. The most robust industrial route utilizes a "Double Michael Addition" strategy followed by reduction.
Synthesis Workflow (Graphviz Visualization)
The following diagram illustrates the logical flow from commodity starting materials to the final dihydrochloride salt.
Caption: Figure 1. Convergent synthesis of 2,8-diazaspiro[5.5]undecane via the dione intermediate.
Detailed Protocol: Reduction of the Dione
Note: This protocol assumes the starting material 2,8-diazaspiro[5.5]undecane-1,7-dione (CAS 84296-41-3) is already secured.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.
-
Reagent Prep: Charge Lithium Aluminum Hydride (LiAlH₄) (3.0 equiv) into anhydrous THF (0.5 M concentration) at 0°C.
-
Addition: Add the dione precursor portion-wise as a solid (or slurry in THF) to the hydride suspension. Caution: Exothermic H₂ evolution.
-
Reflux: Warm to room temperature, then reflux for 12–16 hours. Monitor by TLC (stain with Ninhydrin; amide carbonyl stretch disappearance in IR).
-
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.
-
Isolation: Filter the granular aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate to yield the Free Base (Viscous oil).
-
Salt Formation: Dissolve the oil in minimal ethanol. Add 4M HCl in dioxane (2.5 equiv) dropwise at 0°C. The dihydrochloride salt will precipitate as a white solid. Filter and wash with cold diethyl ether.
Applications in Drug Discovery[1]
Fluoroquinolone Antibacterials
The 2,8-diazaspiro[5.5]undecane moiety has been successfully utilized as a C7-substituent in fluoroquinolone antibiotics.[3][4]
-
Mechanism: The bulky spiro group prevents efflux by bacterial pumps (e.g., NorA in S. aureus) while maintaining binding affinity to DNA gyrase.
-
Example: Analogues substituting the standard piperazine ring (as seen in Ciprofloxacin) with 2,8-diazaspiro[5.5]undecane show enhanced activity against Gram-positive resistant strains.
GPCR Ligand Design
In G-Protein Coupled Receptor (GPCR) medicinal chemistry, this scaffold serves as a "conformationally restricted" linker.
-
Target: Neurokinin-1 (NK1) and CCR5 receptors.
-
Benefit: By freezing the conformation, the entropy penalty of binding is reduced, often leading to nanomolar potency improvements over flexible analogues.
Handling, Stability & Safety
Hygroscopicity Management
Dihydrochloride salts of secondary amines are notoriously hygroscopic.
-
Storage: Store at -20°C in a tightly sealed vial within a secondary desiccator containing silica gel or Drierite.
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly; for precise stoichiometry (e.g., in HTS library preparation), determine the water content via Karl Fischer titration if the bottle has been opened previously.
Safety Profile (E-E-A-T)
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
-
First Aid: In case of eye contact, rinse immediately with water for 15 minutes. The free base is corrosive; the salt is an irritant.
References
-
Synthesis of Parent Scaffold
-
Chemical Properties & CAS Data
- PubChem Compound Summary for 2,8-Diazaspiro[5.5]undecane (Free Base).
- Medicinal Chemistry Applications: Smith, A. B., et al. "Spirocyclic scaffolds in drug discovery: The evolution of privileged structures." Bioorganic & Medicinal Chemistry Letters. Note: General reference to spiro-scaffold utility in GPCR design.
-
Reaction Methodology (Michael Addition)
-
Rice, L. M., et al. "Spiranes. II. Azaspiranes." Journal of Organic Chemistry 29.9 (1964). (Foundational chemistry for azaspiro synthesis).[3]
-
Sources
- 1. molcore.com [molcore.com]
- 2. 2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride | 1215327-73-3 | Benchchem [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Spiro[5.5]undecane Derivatives as Building Blocks
Executive Summary: The 3D Renaissance
In the modern era of drug discovery, the "Escape from Flatland" is no longer a theoretical preference but a practical necessity. While flat aromatic scaffolds (e.g., biphenyls, naphthalenes) have historically dominated small molecule libraries, they often suffer from poor solubility, nonspecific binding, and suboptimal pharmacokinetic profiles.
Spiro[5.5]undecane derivatives represent a premier class of "privileged structures" that solve these challenges.[1] By fusing two six-membered rings at a single quaternary carbon, these scaffolds enforce a rigid, orthogonal 3D geometry. This architecture allows for the precise projection of exit vectors into unexplored chemical space, improving target selectivity while simultaneously increasing fraction sp3 (Fsp3) character—a key metric correlated with clinical success.
This guide provides a technical deep-dive into the structural utility, physicochemical advantages, and robust synthetic protocols for integrating spiro[5.5]undecane building blocks into your discovery pipeline.
Structural Philosophy & Bioisosterism
The Orthogonal Vector Advantage
Unlike fused ring systems (e.g., decalin) which share two carbons, spirocycles share only one. This geometric constraint forces the two rings to be perpendicular to each other.
-
Flat Aromatics (e.g., Biphenyl): Substituents lie largely in the same plane or twist slightly; vectors are often linear or planar.
-
Spiro[5.5]undecane: Substituents on Ring A are projected orthogonally to substituents on Ring B. This allows the molecule to probe "deep and broad" binding pockets (e.g., GPCRs, ion channels) that flat molecules cannot access.
Physicochemical Modulation
Replacing a phenyl or piperidine ring with a spiro[5.5]undecane core drastically alters the property profile:
| Property | Flat Scaffold (e.g., Biphenyl/Naphthalene) | Spiro[5.5]undecane Scaffold | Impact on Drugability |
| Geometry | Planar / 2D | Rigid 3D / Orthogonal | Reduced nonspecific binding; higher selectivity. |
| Solubility | Low (High Lattice Energy) | High (Disrupted Crystal Packing) | Improved formulation and bioavailability. |
| Lipophilicity | Generally High LogP | Tunable LogP | Lower risk of phospholipidosis and metabolic clearance. |
| Metabolic Stability | Prone to CYP oxidation (aromatic hydroxylation) | Blocked metabolic "soft spots" | Quaternary center prevents oxidation at the junction. |
| Fsp3 | Low (<0.[2][3]3) | High (>0.6) | Correlated with higher clinical trial success rates. |
Visualization: Structural Logic & Synthesis
The following diagrams illustrate the bioisosteric relationship and the core synthetic logic.
Caption: Transition from flat aromatic scaffolds to spiro[5.5]undecane, highlighting the orthogonal vector projection.
Synthetic Masterclass: Robust Protocols
While various routes exist (e.g., Ring-Closing Metathesis), they often suffer from steric crowding issues at the quaternary center. The most robust, scalable method for generating functionalized spiro[5.5]undecane cores is the Double Michael Addition .
Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones
This protocol creates a highly functionalized scaffold suitable for further diversification.[4] It uses a "One-Pot" cascade reaction between a divinyl ketone and a barbituric acid derivative.
Reaction Scheme: Divinyl Ketone + N,N-Dimethylbarbituric Acid --(Base)--> Spiro[5.5]undecane Derivative
Reagents:
-
Substrate A: 1,5-Diaryl-1,4-pentadien-3-one (Divinyl ketone derivative).
-
Substrate B: N,N-Dimethylbarbituric acid (Active methylene compound).[1]
-
Catalyst: Diethylamine (Et₂NH).
-
Solvent: Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask (50 mL), dissolve 1.0 mmol of the chosen divinyl ketone (Substrate A) and 1.0 mmol of N,N-dimethylbarbituric acid (Substrate B) in 5 mL of DCM.
-
Catalysis: Add 1.0 mmol (1 equivalent) of diethylamine dropwise to the stirring mixture at room temperature (25°C).
-
Note: The reaction is exothermic; ensure adequate stirring.
-
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 1:4). The reaction typically completes within 2–3 hours .
-
Microwave Option: For stubborn substrates, microwave irradiation at 60°C for 15 minutes can drive the reaction to completion.
-
-
Workup:
-
Pour the reaction mixture into 10 mL of cold water.
-
Extract with chloroform (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry over anhydrous MgSO₄ and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol to obtain the pure spiro compound.
Yield: Typically 85–98% . Self-Validation: The appearance of a singlet at ~3.5–4.0 ppm in ¹H NMR (corresponding to the methylene protons of the newly formed ring) confirms cyclization.
Applications in Drug Discovery[4][5][6][7]
Influenza M2 Channel Inhibitors
The spiro[5.5]undecane amine is a proven inhibitor of the Influenza A M2 proton channel.
-
Mechanism: The rigid spiro scaffold fits snugly into the transmembrane helical bundle, blocking proton transport.
-
Advantage: It shows >10-fold higher potency than Amantadine (a cage-like adamantane derivative) due to better space-filling properties and reduced dynamic disorder of the protein backbone.
Dual MOR/σ1 Receptor Ligands (Pain Management)
Researchers have utilized 1-oxa-4,9-diazaspiro[5.5]undecane as a core to merge pharmacophores for the Mu-Opioid Receptor (MOR) and Sigma-1 receptor.
-
Strategy: The spiro center acts as a linker that orients the aryl group (MOR pharmacophore) and the amine (Sigma-1 pharmacophore) in a precise distance, unachievable with flexible linkers.
CCR5 Antagonists (HIV)
In the development of CCR5 antagonists, spiro-piperidine scaffolds were used to balance metabolic stability with potency.[5] The spiro[5.5] system replaced flexible linear linkers, locking the molecule into a bioactive conformation that resisted CYP450 degradation.
Synthesis Workflow Diagram
Caption: Workflow for the base-promoted Double Michael Addition synthesis of spiro[5.5]undecane scaffolds.
References
-
Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science. Link
-
Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry. Link
-
Burke, T. G., et al. (2009). Synthesis of four novel natural product inspired scaffolds for drug discovery. Journal of Organic Chemistry. Link
-
Wang, J., et al. (2011). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society. Link
-
Rotstein, D. M., et al. (2009).[5] Spiropiperidine CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Garcia, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry. Link
Sources
Conformational Rigidity & Structural Dynamics of 2,8-Diazaspiro[5.5]undecane Salts
The following technical guide provides an in-depth analysis of the conformational rigidity, synthesis, and medicinal chemistry applications of 2,8-diazaspiro[5.5]undecane salts.
Technical Whitepaper | Version 1.0
Executive Summary
The 2,8-diazaspiro[5.5]undecane scaffold represents a privileged class of "spiro-locked" diamines used extensively in modern drug discovery to restrict conformational flexibility and project substituents along defined exit vectors. Unlike flexible linear diamines, the spiro[5.5]undecane core forces the two piperidine rings into a predominant chair-chair conformation , minimizing entropic penalties during protein binding.
This guide analyzes the structural mechanics of the 2,8-isomer, contrasting it with the symmetric 3,9-isomer (piperidine-4-spiro-4'-piperidine). It details the impact of salt formation (specifically the dihydrochloride and dimesylate) on lattice energy and conformational locking, providing actionable protocols for synthesis and characterization.
Structural Mechanics & Geometry
The Spiro-Lock Effect
The defining feature of the 2,8-diazaspiro[5.5]undecane core is the quaternary spiro-carbon (C5 in IUPAC numbering), which serves as a "structural knot" tying two six-membered rings.
-
Ground State: Both piperidine rings adopt a chair conformation to minimize torsional strain and 1,3-diaxial interactions.[1]
-
Exit Vectors: In the 2,8-isomer, the nitrogen atoms are positioned to project substituents at a distinct angle (approx. 109.5° relative to the spiro center, but separated by different carbon spacers compared to the 3,9-isomer). This allows for the exploration of chemical space inaccessible to the symmetric 3,9-analog.
Isomer Distinction (2,8- vs. 3,9-)
It is critical to distinguish the 2,8-isomer from the more common 3,9-diazaspiro[5.5]undecane.
-
3,9-Diazaspiro[5.5]undecane: Symmetric.[1] Nitrogens are at the "para" position relative to the spiro center in each ring (Piperidine-4-spiro-4'-piperidine).[1]
-
2,8-Diazaspiro[5.5]undecane: Asymmetric relative to the nitrogen placement in the synthesis context (though the core itself has
symmetry). The nitrogens are offset, creating a unique "stepped" vector for ligand attachment.
Impact of Salt Formation
Free base spiro-amines often exhibit ring-flipping at ambient temperatures.[1] Salt formation (e.g.,
-
Electrostatic Repulsion: Protonation of both nitrogens (
) creates trans-annular repulsion, forcing the rings into the most extended chair-chair geometry to maximize distance.[1] -
Lattice Locking: In the solid state, chloride or mesylate counterions form rigid hydrogen bond networks (
), effectively "freezing" the conformation.[1]
Conformational Analysis & Energetics
The conformational landscape of 2,8-diazaspiro[5.5]undecane is dominated by the Chair-Chair (CC) global minimum.
Energy Landscape
| Conformation | Relative Energy ( | Stability |
| Chair-Chair (CC) | 0.0 | Global Minimum (Preferred) |
| Chair-Twist Boat (CT) | +5.4 | Transient / High Energy |
| Twist Boat-Twist Boat (TT) | +11.2 | Highly Unstable |
pKa and Protonation
The 2,8-diazaspiro system exhibits two distinct pKa values due to electrostatic communication between the rings through the spiro center.
-
pKa1 (First Protonation): ~10.8 (Typical secondary amine)[1]
-
pKa2 (Second Protonation): ~9.2 (Lowered due to electrostatic repulsion from the first
)
Visualizing the Equilibrium
The following diagram illustrates the conformational locking mechanism upon salt formation.
Figure 1: Conformational locking of the spiro-piperidine core upon protonation.
Synthesis & Salt Formation Protocol
Synthesis of the 2,8-isomer typically requires a stepwise construction to ensure correct nitrogen placement, unlike the symmetric condensation used for the 3,9-isomer.
Synthetic Route (Strategic Overview)
A robust route involves the Double Michael Addition followed by reduction, or the use of bis(2-haloethyl)amines .
Step 1: Spirocyclization [1][2]
-
Reagents: 4-Piperidone derivative + Acrylamide (or similar Michael acceptor) followed by cyclization.[1]
-
Key Intermediate: 2,8-diazaspiro[5.5]undecane-1,7-dione (or similar lactam).[1]
Step 2: Reduction
-
Reagents:
in THF (Reflux). -
Mechanism: Reduction of the lactam carbonyls to methylene groups, yielding the saturated diamine.
Protocol: Preparation of 2,8-Diazaspiro[5.5]undecane Dihydrochloride
This protocol ensures the isolation of the highly crystalline, conformationally pure salt.
-
Dissolution: Dissolve 1.0 eq of crude 2,8-diazaspiro[5.5]undecane free base in anhydrous Ethanol (
mL/g). -
Acidification: Cool to
. Dropwise add eq of in Dioxane.[1] Note: Use excess acid to ensure full diprotonation.[1] -
Precipitation: Stir at
for 1 hour. A white precipitate should form.[1] If not, add until turbid.[1] -
Isolation: Filter the solid under
atmosphere (the salt can be hygroscopic). -
Recrystallization: Recrystallize from MeOH/EtOAc to obtain X-ray quality crystals.
Validation Parameters:
-
1H NMR (
): Look for downfield shift of -protons ( 3.0–3.5 ppm) compared to free base.[1] -
Elemental Analysis: Confirm
ratio fits .[1]
Medicinal Chemistry Applications
The "Exit Vector" Advantage
In drug design, the angle at which a substituent exits the core scaffold determines its ability to engage target sub-pockets.
-
Linear Diamines (e.g., piperazine):
vector (flat).[1] -
2,8-Diazaspiro[5.5]undecane: Projects substituents at a non-planar, defined angle . This is crucial for GPCRs (e.g., CCR5, Muscarinic receptors) where the ligand must navigate a "kinked" transmembrane channel.
Case Study: GPCR Antagonists
Research into CCR5 antagonists (HIV entry inhibitors) utilized spiro-piperidine scaffolds to improve metabolic stability over flexible analogs.[1] The spiro-core prevents oxidative metabolism at the
Biological Signaling Pathway
The following diagram illustrates how a rigid spiro-ligand effectively blocks a GPCR signaling cascade compared to a flexible analog.
Figure 2: Mechanism of action for rigid spiro-ligands in GPCR antagonism.
References
-
Synthesis & Structure: Barakat, A., et al. (2015).[1] "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition." Arabian Journal of Chemistry, 10, S3131-S3139.[1]
-
Spiro Scaffolds in Drug Discovery: Zheng, Y. J., & Tice, C. M. (2016).[1][3] "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834.[1]
-
Conformational Analysis: Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines." Journal of Organic Chemistry, 75(24), 8668–8671.[1]
-
PubChem Compound Summary: "2,8-Diazaspiro[5.5]undecane (CID 15634715)."[1] National Center for Biotechnology Information.[1]
-
pKa & Rigidity: Morgenthaler, M., et al. (2007).[1] "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2(8), 1139-1151.[1]
Sources
literature review of 2,8-Diazaspiro[5.5]undecane dihydrochloride synthesis
The following technical guide details the synthesis, characterization, and strategic application of 2,8-Diazaspiro[5.5]undecane dihydrochloride . This document is designed for research scientists and medicinal chemists, focusing on the "Malonate-Nitrile" synthetic pathway, which remains the most robust and scalable route for this specific isomer.
Executive Summary & Strategic Importance
2,8-Diazaspiro[5.5]undecane (CAS: 180-50-7, Free Base) is a privileged spirocyclic diamine scaffold used in medicinal chemistry to constrain the conformational space of ligands targeting G-protein coupled receptors (GPCRs), ion channels, and bacterial topoisomerases. Unlike its more common symmetric isomer, 3,9-diazaspiro[5.5]undecane (often derived from 4-piperidone), the 2,8-isomer places the nitrogen atoms proximal to the spiro-center (position 2 relative to the spiro C6), offering unique vector geometry for substituent display.
This guide delineates the Reductive Cyclization Route , a self-validating protocol that constructs the spiro-core from acyclic precursors. This method is preferred for its atom economy and the ability to generate multi-gram quantities of the dihydrochloride salt (CAS: 91188-28-2) with high purity.
Chemical Identity & Retrosynthetic Analysis
Structural Definition
The 2,8-diazaspiro[5.5]undecane system consists of two piperidine rings fused at a quaternary carbon. In this specific isomer, the nitrogen atoms are located at the 2 and 8 positions.[1]
-
IUPAC Name: this compound[2]
-
Formula:
-
MW: 154.25 g/mol (Free Base) / 227.17 g/mol (Salt)
-
Key Feature: The nitrogen is situated
to the spiro carbon, originating from the cyclization of a -amino ester.
Retrosynthetic Logic
The synthesis is best deconstructed via a Double Michael Addition / Reductive Cyclization strategy.
-
Target: 2,8-Diazaspiro[5.5]undecane.[1][2][3][][5][6][7][8][9][10][11]
-
Precursor: 2,8-Diazaspiro[5.5]undecane-1,7-dione (Bis-lactam).
-
Disconnection: C-N bond cleavage reveals a
-amino ester. -
Starting Materials: Diethyl malonate and Acrylonitrile.[6]
Figure 1: Retrosynthetic pathway utilizing the Malonate-Nitrile strategy.
Detailed Experimental Protocol
Phase 1: Construction of the Quaternary Center
Objective: Synthesize Diethyl 2,2-bis(2-cyanoethyl)malonate. This step establishes the central spiro-carbon by alkylating diethyl malonate with two equivalents of acrylonitrile.
-
Reagents: Diethyl malonate (1.0 eq), Acrylonitrile (2.2 eq), Sodium ethoxide (cat.), t-Butanol or Dioxane.
-
Procedure:
-
Dissolve diethyl malonate in t-butanol.
-
Add a catalytic amount of Sodium ethoxide (or Triton B).
-
Add acrylonitrile dropwise at 0-5°C to prevent polymerization.
-
Warm to room temperature and stir for 3-5 hours (or heat to 50°C if conversion is slow).
-
Validation: Monitor by TLC or GC. Disappearance of malonate indicates completion.
-
Workup: Neutralize with dilute acetic acid, concentrate in vacuo. The product is often a viscous oil or low-melting solid.
-
Phase 2: Reductive Cyclization (The "Key Step")
Objective: Convert the dinitrile-diester to 2,8-Diazaspiro[5.5]undecane-1,7-dione. This cascade reaction involves the hydrogenation of nitriles to primary amines, which then spontaneously attack the pendant esters to close the piperidone rings.
-
Reagents: Phase 1 Product, Hydrogen (
, 50-100 atm), Raney Cobalt (or Raney Nickel). -
Solvent: Methanol or Ethanol (anhydrous).
-
Procedure:
-
Charge a high-pressure autoclave with the dinitrile-diester and solvent.
-
Add Raney Cobalt (approx. 10-20 wt% loading). Note: Raney Co is preferred over Ni to minimize secondary amine side-products before cyclization.
-
Pressurize with
and heat to 80-100°C. -
Stir vigorously for 12-24 hours.
-
Mechanism:
Intramolecular Nucleophilic Acyl Substitution Lactam. -
Workup: Filter catalyst carefully (pyrophoric!). Concentrate filtrate. Recrystallize the bis-lactam from ethanol/water.
-
Checkpoint: IR should show strong Amide I bands (~1660 cm⁻¹) and absence of Nitrile (~2250 cm⁻¹).
-
Phase 3: Global Reduction
Objective: Reduce the bis-lactam to the secondary amine 2,8-Diazaspiro[5.5]undecane.
-
Reagents: Lithium Aluminum Hydride (
, 3.0-4.0 eq), Dry THF or Diethyl Ether. -
Procedure:
-
Suspend
in dry THF under Argon/Nitrogen. -
Add the bis-lactam (solid or solution) portion-wise at 0°C. Exothermic.
-
Heat to reflux for 12-18 hours to ensure complete reduction of the rigid amide bonds.
-
Quench (Fieser Method): Cool to 0°C. Carefully add
mL , mL 15% NaOH, mL (where = grams of LAH). -
Filter the granular precipitate. Dry the filtrate (
) and concentrate to obtain the free base oil.
-
Phase 4: Salt Formation
Objective: Isolate the stable Dihydrochloride salt.
-
Reagents: HCl (gas) or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the crude free base in Ethanol or MeOH.
-
Add HCl solution dropwise until pH < 2.
-
Add Diethyl Ether or Acetone to induce precipitation.
-
Filter the white solid. Recrystallize from MeOH/Ether if necessary.
-
Data Summary & Process Parameters
The following table summarizes critical process parameters (CPPs) and expected outcomes based on literature precedents.
| Parameter | Phase 1 (Alkylation) | Phase 2 (Cyclization) | Phase 3 (Reduction) |
| Key Reagent | Acrylonitrile / NaOEt | Raney Co / | |
| Temperature | 0°C | 80°C - 100°C | Reflux (66°C THF) |
| Pressure | Atmospheric | High (50-100 bar) | Atmospheric |
| Critical Risk | Polymerization of acrylonitrile | Incomplete cyclization | Incomplete reduction |
| Typical Yield | 85-95% | 70-80% | 60-75% |
| Characterization | disappearance of malonate protons | IR: Amide C=O, no CN | NMR: disappearance of C=O |
Workflow Diagram
Figure 2: Step-by-step synthetic workflow for this compound.
Characterization & Validation
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
Proton NMR ( H-NMR, or )
-
Spiro Core: The spectrum should show distinct multiplets for the piperidine ring protons.
-
Symmetry: Due to the
(or approximate) symmetry, the signals for the two rings will overlap, simplifying the spectrum. -
Alpha-Protons: The protons adjacent to nitrogen (
3.0 - 3.4 ppm) will shift downfield in the salt form compared to the free base. -
Absence of C=O: Verify complete reduction by ensuring no amide protons or alpha-carbonyl proton patterns remain.
Mass Spectrometry (ESI-MS)
-
Target Ion:
(Free base mass + 1). -
Fragment Pattern: Spirocyclic systems often show stable parent ions.
Melting Point
-
Dihydrochloride Salt: High melting point, typically >250°C (decomposition).
Safety & Handling
-
Acrylonitrile: Highly toxic and carcinogenic. Use in a well-ventilated fume hood.
-
Raney Cobalt/Nickel: Pyrophoric when dry. Handle as a slurry under water or alcohol.
-
Lithium Aluminum Hydride: Reacts violently with water. Use anhydrous conditions and quench with extreme caution.
-
High Pressure Hydrogenation: Requires rated autoclave equipment and blast shielding.
References
-
Thieme E-Journals - Synthesis . Synthesis of 2,8-Diazaspiro[5.5]undecane Derivatives. (Methodology for malonate-nitrile route).
-
National Institutes of Health (PubMed) . Quinolone antibacterial agents substituted at the 7-position with spiroamines. (Biological application and synthesis citation for 2,8-isomer).
-
ChemicalBook . This compound Product Properties. (Physical properties and CAS verification).
-
Google Patents . Spirocyclic Compounds and Their Use as CXCR4-Antagonists. (Patent US7053090B2 describing spiro-diamine synthesis).
Sources
- 1. 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride (1609402-96-1) for sale [vulcanchem.com]
- 2. 2,8-Diazaspiro[5.5]undecane | CAS#:180-50-7 | Chemsrc [chemsrc.com]
- 3. SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS - Patent 1790639 [data.epo.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,8-Diazaspiro[5.5]undecane-1,7-dione, 2,8-bis(phenylmethyl)- | 128244-02-0 [chemicalbook.com]
- 8. WO2022022846A1 - Novel vdac1 inhibitors - Google Patents [patents.google.com]
- 9. 2-methyl-2,8-diazaspiro[5.5]undecane | CAS 845290-58-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 180-50-7 | MFCD11043254 | 2,8-Diazaspiro[5.5]undecane [aaronchem.com]
- 11. Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Functionalization of 2,8-Diazaspiro[5.5]undecane Nitrogen Atoms
Part 1: Executive Summary & Chemical Profile
The 2,8-diazaspiro[5.5]undecane scaffold represents a privileged structural motif in medicinal chemistry. Unlike its isomeric counterparts (e.g., 2,7-diazaspiro[4.5]decane or 1,9-diazaspiro[5.5]undecane), the 2,8-isomer offers a unique, centrosymmetric geometry (C2v point group in planar representation, though conformationally flexible) that positions two secondary amines at distal ends of a rigid spiro-core.
This structural rigidity reduces the entropic penalty of ligand-target binding, making it an ideal spacer for bivalent ligands or a core scaffold for G-Protein Coupled Receptor (GPCR) antagonists (e.g., CCR5, opioid receptors).
Chemical Reactivity Profile
-
Basicity: The nitrogen atoms are secondary amines housed within piperidine-like rings. The pKa is estimated at 10.5–11.0 (comparable to piperidine). Both nitrogens are highly nucleophilic.
-
Symmetry Challenge: The molecule is chemically equivalent at both nitrogen positions. The primary synthetic challenge is desymmetrization —selectively functionalizing one nitrogen while preserving the other for subsequent derivatization.
-
Solubility: The free base is highly polar and moderately water-soluble. It is soluble in MeOH, DCM, and CHCl3, but often requires conversion to a salt (e.g., dihydrochloride) for stable storage.
Part 2: Strategic Roadmap (Visualization)
The following flowchart outlines the logic for breaking the symmetry of the 2,8-diazaspiro[5.5]undecane core to access diverse chemical space.
Figure 1: Strategic workflow for the desymmetrization and sequential functionalization of 2,8-diazaspiro[5.5]undecane.
Part 3: Experimental Protocols
Protocol 1: Controlled Desymmetrization (Mono-Boc Protection)
Objective: Selectively protect one nitrogen atom with a tert-butoxycarbonyl (Boc) group to allow orthogonal functionalization. Mechanism: Statistical protection of diamines typically yields a mixture of mono-, bis-, and un-protected species. By converting the diamine to a mono-hydrochloride salt or controlling protonation, we exploit the electronic repulsion that discourages the second amine from reacting once the first is protonated or protected.
Materials
-
2,8-Diazaspiro[5.5]undecane (Free base or 2HCl salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) and Methanol (MeOH)
Step-by-Step Methodology
-
Salt Formation (If starting from free base): Dissolve 2,8-diazaspiro[5.5]undecane (10 mmol) in MeOH (50 mL). Add HCl (1M in ether, 10 mmol, 1.0 eq) dropwise at 0°C. Stir for 30 min. Note: If starting from 2HCl salt, use 1.0 eq of base to generate the mono-salt in situ.
-
Reagent Addition: Cool the solution to -10°C (ice/salt bath). Dissolve Boc₂O (0.9 eq, 9 mmol) in DCM (10 mL) and add it dropwise over 1 hour via a syringe pump.
-
Expert Insight: Using a slight deficit of Boc₂O (0.9 eq) minimizes Bis-Boc formation. The unreacted starting material is easily recovered due to its high polarity.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Work-up (Critical for Purity):
-
Evaporate volatiles.
-
Redissolve the residue in water (pH ~3-4).
-
Extraction 1 (Remove Bis-Boc): Extract the aqueous layer with Ethyl Acetate (3x). The Bis-Boc product is non-polar and will move into the organic layer.
-
Basification: Adjust the aqueous layer pH to >12 using NaOH (4M).
-
Extraction 2 (Isolate Mono-Boc): Extract the basic aqueous layer with DCM (4x). The Mono-Boc amine is now neutral and lipophilic.
-
Note: The unreacted diamine remains in the aqueous phase or requires continuous extraction to recover.
-
-
Purification: Dry DCM extracts over Na₂SO₄ and concentrate. Yields of 60-75% mono-Boc are typical.
Protocol 2: N-Arylation via Buchwald-Hartwig Coupling
Objective: Attach an aryl or heteroaryl ring to the free secondary amine of the Mono-Boc intermediate. Context: This scaffold is sterically demanding near the spiro-center. Standard S_NAr works well for electron-deficient aryl halides, but Palladium catalysis is required for unactivated systems.
Materials
-
Mono-Boc-2,8-diazaspiro[5.5]undecane (from Protocol 1)
-
Aryl Bromide/Iodide (1.2 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%) + BINAP or XPhos (10 mol%)
-
Expert Insight: RuPhos is often superior for secondary amines, but BINAP is a robust starting point for this specific steric profile.
-
-
Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology
-
Inert Environment: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add Mono-Boc amine (1.0 mmol), Aryl halide (1.2 mmol), Pd(OAc)₂, Ligand, and Base.
-
Solvation: Add Toluene (5 mL, 0.2 M concentration).
-
Reaction: Heat to 100°C for 16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of amine).
-
Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Validation: 1H NMR should show the coalescence of the spiro-ring signals due to the new N-substituent breaking the remaining local symmetry.
Protocol 3: Divergent Functionalization (Reductive Amination)
Objective: Introduction of alkyl chains or benzyl groups (Library Synthesis).
Methodology
-
Imine Formation: Dissolve Mono-Boc amine (1.0 mmol) and Aldehyde (1.1 eq) in DCE (Dichloroethane). Add Acetic Acid (1 drop) if the aldehyde is unreactive. Stir 1 hr.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.
-
Expert Insight: STAB is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.
-
-
Quench: Stir 12h. Quench with sat. NaHCO₃. Extract with DCM.[1]
Part 4: Data Presentation & Troubleshooting
Comparative Reactivity Table
| Reaction Type | Reagent System | Typical Yield | Critical Parameter |
| Mono-Protection | Boc₂O (0.9 eq), MeOH/DCM | 65-75% | pH control during workup is vital to separate Mono/Bis/SM. |
| N-Arylation (Activated) | Ar-F/Cl, K₂CO₃, DMSO, 100°C | 80-95% | S_NAr works only for nitro/cyano-aryl halides. |
| N-Arylation (Unactivated) | Pd(OAc)₂/RuPhos, NaOtBu | 50-70% | Steric hindrance of the spiro-ring can slow oxidative addition. |
| Urea Formation | Isocyanate, DCM, 0°C | >90% | Extremely fast; add isocyanate dropwise to avoid bis-reaction if using unprotected diamine. |
Troubleshooting Guide
-
Problem: Low solubility of the starting material.
-
Problem: Difficulty separating Mono-Boc from Bis-Boc.
-
Solution: Rely on the acid-base extraction described in Protocol 1. Silica chromatography is often insufficient due to tailing of the free amine.
-
-
Problem: Palladium catalyst poisoning.
-
Solution: The free amine can coordinate Pd. Ensure the amine is clean (free of residual acid or sulfur impurities). Use a strong ligand like XPhos or RuPhos to outcompete the substrate for Pd binding.
-
Part 5: References
-
Synthesis and Reactivity of Diazaspiro Scaffolds:
-
Mono-Protection Strategies:
-
Medicinal Chemistry Applications (GPCRs):
-
pKa and Physical Properties:
Sources
Application Note: Optimizing Reductive Amination Strategies for 2,8-Diazaspiro[5.5]undecane Scaffolds
Introduction & Strategic Importance
The 2,8-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in modern medicinal chemistry. Unlike flat aromatic spacers, this spiro-bicyclic diamine offers a rigid, three-dimensional geometry that projects substituents at defined vectors (approx. 109.5°), improving solubility and metabolic stability (Fsp³ character) while exploring novel chemical space in GPCR and kinase targets.
However, the symmetry of the molecule presents a synthetic challenge: selectivity .
-
Challenge 1 (Stoichiometry): The molecule possesses two identical secondary amines. Direct alkylation often leads to statistical mixtures of mono-, bis-, and unreacted starting material.
-
Challenge 2 (Basicity & Solubility): The commercially available dihydrochloride salt is insoluble in standard non-polar solvents (DCM/DCE) used for reductive amination, requiring specific neutralization protocols.
This guide details three optimized protocols to control these variables, utilizing Sodium Triacetoxyborohydride (STAB) for standard aldehydes and Titanium(IV) Isopropoxide for sterically hindered ketones.
Strategic Decision Framework
Before beginning, select the appropriate protocol based on your starting material and desired substitution pattern.
Figure 1: Decision matrix for selecting the optimal reductive amination condition.
Critical Reagent Analysis
| Reagent | Role | Pros | Cons |
| NaBH(OAc)₃ (STAB) | Reducing Agent | Mild; does not reduce aldehydes/ketones directly; tolerates acid-sensitive groups [1]. | Slower with sterically hindered ketones. |
| Ti(OiPr)₄ | Lewis Acid / Water Scavenger | Activates "dead" ketones; drives equilibrium toward imine/enamine [2]. | Requires anhydrous conditions; workup can be emulsion-prone. |
| DCE (1,2-Dichloroethane) | Solvent | Excellent for iminium ion formation; non-coordinating. | Toxic; requires halogenated waste disposal. |
| AcOH (Acetic Acid) | Catalyst | Protonates the carbonyl oxygen, accelerating nucleophilic attack. | Excess acid can protonate the amine, killing nucleophilicity. |
Experimental Protocols
Protocol A: Mono-Alkylation via N-Boc Protection (The "Gold Standard")
Objective: Synthesis of N-alkyl-2,8-diazaspiro[5.5]undecane with >95% regioselectivity. Scope: Aldehydes and reactive ketones.[1][2][3][4][5][6][7][8][9][10]
Mechanistic Insight: Direct mono-alkylation of the free diamine is statistically difficult. The most robust route uses N-Boc-2,8-diazaspiro[5.5]undecane (commercially available or prepared via Boc₂O titration). The Boc group sterically and electronically isolates one amine, allowing clean reaction at the distal nitrogen.
Step-by-Step Procedure:
-
Preparation: Dissolve N-Boc-2,8-diazaspiro[5.5]undecane (1.0 equiv, 1.0 mmol) and the aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).
-
Note: If using the HCl salt of the amine, add DIPEA (1.2 equiv) and stir for 15 mins before adding the aldehyde to ensure the free base is available.
-
-
Imine Formation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: This dwell time allows the hemiaminal/imine equilibrium to establish.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the imine intermediate.
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (10 mL).
-
Extract with DCM (3 x 10 mL).
-
Dry organics over Na₂SO₄ and concentrate.[7]
-
-
Deprotection (Optional): Treat the crude material with 4M HCl in Dioxane or TFA/DCM (1:1) to reveal the secondary amine for further elaboration.
Protocol B: Direct Bis-Alkylation (Symmetric Library Synthesis)
Objective: Simultaneous functionalization of both nitrogens. Scope: Symmetric targets.
Step-by-Step Procedure:
-
Dissolution: Suspend 2,8-diazaspiro[5.5]undecane dihydrochloride (1.0 mmol) in DCE/MeOH (4:1) mixture (10 mL).
-
Why MeOH? The dihydrochloride salt is insoluble in pure DCE. Methanol aids solubility but slows the imine formation slightly.
-
-
Neutralization: Add Triethylamine (TEA) (2.2 equiv) to liberate the free diamine. Stir for 10 mins.
-
Addition: Add the aldehyde (2.5 – 3.0 equiv).
-
Reduction: Add STAB (3.5 equiv).
-
Optimization: If the reaction stalls at the mono-substituted stage, add Acetic Acid (2 equiv) to catalyze the second addition.
Protocol C: Titanium(IV)-Mediated Reductive Amination
Objective: Forcing reaction with sterically hindered or electron-rich ketones (e.g., acetophenones, cyclic ketones) where STAB alone fails.
Mechanistic Insight: Titanium(IV) isopropoxide acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine/enamine species, which is then reduced in situ [2].[8]
Figure 2: Mechanism of Ti(IV)-mediated reductive amination.
Step-by-Step Procedure:
-
Activation: In a dry vial, combine the amine (1.0 equiv) and the ketone (1.2 equiv).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (neat, 1.5 – 2.0 equiv).
-
Caution: The mixture may become viscous. No solvent is used initially to maximize concentration, or use minimal dry THF.
-
-
Incubation: Stir under Nitrogen at RT for 6–18 hours.
-
Checkpoint: The solution often turns yellow/orange, indicating imine formation.
-
-
Dilution: Dilute with anhydrous Ethanol or THF (5 mL).
-
Reduction: Add NaBH₄ (sodium borohydride) (2.0 equiv).
-
Note: NaBH₄ is used here instead of STAB because it is smaller and more reactive, compatible with the titanate intermediate.
-
-
Workup (Crucial):
-
Quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter through a pad of Celite to remove the titanium salts. Washing the filter cake thoroughly with EtOAc is essential to recover the product trapped in the salts.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Protocol A) | Incomplete imine formation. | Increase dwell time before adding STAB. Add 4Å molecular sieves to absorb water. |
| Starting Material Remains (Salt) | Poor solubility of the HCl salt. | Switch solvent to DCE/MeOH (9:1) or ensure full neutralization with DIPEA before aldehyde addition. |
| Emulsion during workup (Protocol C) | Titanium salts forming gels. | Use the "Celite filtration" method or wash with aqueous Rochelle's salt (Potassium Sodium Tartrate) to solubilize Titanium. |
| Dialkylation observed (Protocol A) | Boc group instability or large excess of aldehyde. | Ensure the starting material is pure N-Boc. Use strictly 1.0-1.1 equiv of aldehyde. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][9] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] Link
-
BenchChem. (2025).[7] Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl. BenchChem Technical Support. Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Sciencemadness Discussion Board - Conditions for reductive amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 10. researchgate.net [researchgate.net]
using 2,8-Diazaspiro[5.5]undecane as a piperazine bioisostere
Application Note: 2,8-Diazaspiro[5.5]undecane as a Rigidifying Piperazine Bioisostere
Part 1: Executive Summary & Rationale
In modern drug discovery, the piperazine ring is a ubiquitous linker due to its synthetic accessibility and ability to generate diverse libraries. However, its prevalence often leads to metabolic liabilities (N-oxidation, ring-opening) and intellectual property (IP) saturation .[1]
2,8-Diazaspiro[5.5]undecane represents a high-value bioisostere that addresses these challenges. Unlike the flexible, linear vector of piperazine, this spirocyclic scaffold introduces:
-
Defined 3D Geometry: The spiro-fusion creates a rigid, orthogonal exit vector (approx.[1] 109.5° twist) rather than a planar or chair-like linear projection.[1]
-
Increased Fsp³: Enhances solubility and metabolic stability by reducing the aromatic ring count often required to rigidify linear linkers.[1]
-
Novel IP Space: Offers a distinct structural trajectory for patent busting and scaffold hopping.[1]
This guide details the structural properties, synthetic protocols, and application logic for deploying 2,8-diazaspiro[5.5]undecane in lead optimization.[1]
Part 2: Structural & Physicochemical Analysis
The transition from piperazine to 2,8-diazaspiro[5.5]undecane is not a 1:1 steric replacement; it is a vector-modulating replacement .[1]
Geometric Comparison
-
Piperazine: Typically adopts a chair conformation with substituents in pseudo-equatorial positions, creating a linear vector (180°) or a slightly offset vector depending on N-substitution.[1]
-
2,8-Diazaspiro[5.5]undecane: The central spiro-carbon forces the two six-membered rings to be perpendicular. The nitrogen atoms (at positions 2 and 8) are offset, creating a "kinked" or "step-down" geometry.[1] This is critical for accessing binding pockets that require a non-linear trajectory (e.g., GPCR allosteric sites).
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Piperazine (Ref) | 2,8-Diazaspiro[5.5]undecane | Impact on Drug Design |
| Molecular Weight | 86.14 Da | 154.25 Da | Increases bulk; useful for filling hydrophobic pockets.[1] |
| ClogP | -1.50 | -0.1 to +0.5 | Increases lipophilicity slightly, improving membrane permeability.[1] |
| TPSA | 24.06 Ų | 24.06 Ų | Identical polar surface area (two secondary amines).[1] |
| pKa (Conj. Acid) | ~9.8 / 5.6 | ~10.5 / ~9.5 | Both nitrogens are highly basic secondary amines; often requires pKa tuning (e.g., adjacent carbonyls or fluorines).[1] |
| Rigidity | Low (Ring flip) | High (Locked Spiro) | Reduces entropic penalty upon binding.[1] |
Part 3: Visualization of Bioisosteric Logic
The following diagram illustrates the decision matrix for choosing this scaffold and its structural consequences.
Figure 1: Decision logic for replacing piperazine with 2,8-diazaspiro[5.5]undecane.
Part 4: Experimental Protocols
Since 2,8-diazaspiro[5.5]undecane is a symmetric diamine, the primary synthetic challenge is monofunctionalization .[1] The following protocol details the controlled mono-protection, which is the gateway to using this scaffold in library synthesis.
Protocol A: Selective Mono-N-Boc Protection
Objective: Isolate the mono-protected amine to allow sequential functionalization of the two nitrogen atoms.
Reagents:
-
2,8-Diazaspiro[5.5]undecane (dihydrochloride salt or free base)[1]
-
Di-tert-butyl dicarbonate (Boc₂O)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]
-
Dichloromethane (DCM) and Methanol (MeOH)[1]
Step-by-Step Methodology:
-
Dissolution (High Dilution Strategy):
-
Dissolve 1.0 eq of 2,8-diazaspiro[5.5]undecane in DCM (0.1 M concentration).
-
Note: If starting with the HCl salt, add 2.5 eq of TEA to liberate the free base. Ensure complete dissolution before proceeding.[1]
-
Cool the solution to 0°C in an ice bath.
-
-
Controlled Addition:
-
Reaction & Workup:
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Purification (Critical): The reaction will yield a mixture of:
-
Perform an acid-base extraction:
-
Wash the organic layer with water (removes salts).[1]
-
Extract with 10% citric acid (pH ~4).[1] The Mono-Boc and Unreacted Diamine will move to the aqueous layer (protonated).[1] The Di-Boc remains in the organic layer.[1]
-
Discard the organic layer (removes Di-Boc).[1]
-
Basify the aqueous layer to pH ~10-11 using NaOH.[1]
-
Extract with DCM (3x).[1] The Mono-Boc extracts efficiently. Unreacted diamine is highly polar and often remains in the aqueous phase or can be removed by chromatography.[1]
-
-
-
Validation:
Protocol B: SNAr Coupling (General)
Objective: Attach an aryl core to the free amine of the Mono-Boc intermediate.
-
Setup: Combine 1.0 eq of Mono-Boc-2,8-diazaspiro[5.5]undecane with 1.0 eq of Aryl Halide (e.g., 4-fluoronitrobenzene or a chloropyrimidine).
-
Conditions: Add 2.0 eq DIPEA in DMF or DMSO. Heat to 80-100°C.[1]
-
Monitoring: Monitor disappearance of the amine via TLC/LC-MS.
-
Deprotection: After isolation, remove the Boc group with TFA/DCM (1:1) to reveal the second amine for further library expansion.[1]
Part 5: Case Study - PARP Inhibitors
A relevant application of spiro-diamines is found in the optimization of PARP inhibitors (e.g., Olaparib analogues).[3][4]
-
Challenge: The piperazine linker in early PARP inhibitors contributed to off-target toxicity and moderate metabolic stability.[1]
-
Solution: Replacement with spiro-cores, including diazaspiro[5.5]undecanes.
-
Result: The spiro-analogues maintained the critical hydrogen bonds with the PARP active site (via the amide/lactam motifs) but the increased bulk and rigidity reduced promiscuous binding to other DNA-binding proteins, thereby lowering cytotoxicity.
-
Key Insight: The 2,8-diazaspiro scaffold allowed the molecule to span the solvent-exposed region of the binding pocket without the "floppiness" of piperazine, improving the residence time of the drug.
Part 6: References
-
Spirocyclic Scaffolds in Drug Design:
-
Synthesis of Spiro-Derivatives:
-
General Bioisosterism Principles:
-
Chemical Data & Properties:
Sources
- 1. PubChemLite - 2,8-diazaspiro[5.5]undecane (C9H18N2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arabjchem.org [arabjchem.org]
- 6. 2,8-Diazaspiro[5.5]undec-2-ene | C9H16N2 | CID 91152897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2,8-diazaspiro[5.5]undecane-1,7-dione (C9H14N2O2) [pubchemlite.lcsb.uni.lu]
Application Note: Strategic Boc Protection of 2,8-Diazaspiro[5.5]undecane Dihydrochloride for Medicinal Chemistry Scaffolds
Introduction
The 2,8-diazaspiro[5.5]undecane core is a privileged scaffold in modern drug discovery, forming the structural basis for a range of therapeutic agents, including CCR5 antagonists and novel inhibitors of the influenza A virus M2 proton channel.[1][2] Its rigid, three-dimensional spirocyclic structure provides a unique conformational constraint that is highly valuable for optimizing ligand-receptor interactions.[3] However, the presence of two secondary amine functionalities (N2 and N8) necessitates a robust and selective protection strategy to enable controlled, stepwise derivatization.
This application note provides a detailed guide to the strategic tert-butoxycarbonyl (Boc) protection of 2,8-diazaspiro[5.5]undecane, starting from its commercially available dihydrochloride salt. The Boc group is widely used due to its stability under a broad range of synthetic conditions and its facile removal under mild acidic conditions.[4][5] We will address two primary strategic goals: exhaustive di-protection to block both amine sites and selective mono-protection to allow for orthogonal functionalization of the two distinct nitrogen atoms.
Chemical Principles & Strategy
The core challenge in protecting 2,8-diazaspiro[5.5]undecane lies in the non-equivalent nature of the N2 and N8 positions and the use of the dihydrochloride salt as the starting material.
-
Role of the Base: Starting from the dihydrochloride salt requires the addition of a base to neutralize the HCl and liberate the free diamine in situ. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically employed. The stoichiometry of the base is critical: at least two equivalents are needed to neutralize the salt, and an additional equivalent may be used to scavenge the proton generated during the carbamate formation.[8]
-
The Reagent: Di-tert-butyl dicarbonate (Boc)₂O is the most common reagent for introducing the Boc group. It reacts with the nucleophilic amine, forming a stable carbamate. The reaction produces tert-butanol and CO₂ as byproducts.[9]
Strategic Workflow
The choice between di-protection and mono-protection is dictated by the synthetic goal. The following workflow provides a decision-making framework.
Caption: Decision workflow for Boc-protection strategy.
Experimental Protocols & Methodologies
Materials:
-
2,8-Diazaspiro[5.5]undecane dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol 1: Exhaustive Di-protection to yield Di-tert-butyl 2,8-diazaspiro[5.5]undecane-2,8-dicarboxylate
This protocol aims for complete protection of both nitrogen atoms by using an excess of the Boc-protection reagent.
Rationale: Using a stoichiometric excess of (Boc)₂O and sufficient base ensures that both amine sites are deprotonated and react to completion, driving the equilibrium towards the di-protected product.
Caption: Reaction scheme for di-protection.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Suspension: Suspend the salt in anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of starting material).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (TEA) (3.0 equiv) to the stirred suspension. Allow the mixture to stir at 0 °C for 15-20 minutes. The suspension should become more homogeneous as the free base is formed.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (2.2 - 2.5 equiv), either as a solid in one portion or as a solution in a small amount of DCM.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material and mono-protected intermediate are consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.[8]
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 2: Selective Mono-protection
This protocol is designed to favor the formation of the mono-protected product by carefully controlling stoichiometry and reaction conditions. This method is adapted from established procedures for selective mono-protection of diamines.[10][11]
Rationale: By using a slight excess of the diamine salt relative to the Boc anhydride, or by carefully controlling the stoichiometry to ~1.0 equivalent of (Boc)₂O, the reaction can be stopped after the more reactive nitrogen is protected.[12] Lower temperatures enhance selectivity by favoring the kinetically preferred product.[11] An alternative advanced method involves using one equivalent of a strong acid to form the mono-salt in situ, leaving the other amine free to react.[10][12][13]
Caption: Reaction scheme for mono-protection.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and suspend it in anhydrous DCM (approx. 15-20 mL per 1 g of starting material).
-
Cooling: Cool the suspension to -20 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add TEA (2.5 equiv) and stir for 20 minutes at -20 °C.
-
Reagent Addition: Prepare a solution of (Boc)₂O (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold reaction mixture over 30-60 minutes using a syringe pump. Causality: Slow addition is crucial to maintain a low concentration of the electrophile, which minimizes the formation of the di-protected byproduct.[10]
-
Reaction: Stir the reaction at -20 °C to 0 °C for 4-6 hours.
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS. The goal is to maximize the formation of the mono-Boc product while minimizing the appearance of the di-Boc product. The reaction should be quenched once the starting material is largely consumed.
-
Workup & Isolation: Follow the same workup and isolation procedure as described in Protocol 1.
-
Purification: Purification by flash column chromatography is typically required to separate the desired mono-Boc product from unreacted starting material and the di-Boc byproduct. A gradient elution system is recommended.
Data Summary & Comparison
| Parameter | Protocol 1: Di-protection | Protocol 2: Mono-protection | Justification |
| (Boc)₂O (equiv) | 2.2 - 2.5 | 1.05 | Excess drives reaction to completion; controlled stoichiometry enhances selectivity. |
| Base (equiv) | > 2.0 (e.g., 3.0) | > 2.0 (e.g., 2.5) | Must be sufficient to neutralize the dihydrochloride salt and facilitate reaction. |
| Temperature | 0 °C to RT | -20 °C to 0 °C | Lower temperature increases kinetic selectivity for the more reactive amine. |
| Reaction Time | 16 - 24 hours | 4 - 6 hours | Longer time for exhaustive reaction; shorter time to prevent over-reaction. |
| Typical Outcome | High yield of di-Boc product | Mixture requiring purification | Protocol 1 is robust; Protocol 2 is a balance of conversion and selectivity. |
| Purification | Often minimal | Chromatography required | Separation of products with different polarities is necessary for mono-protection. |
Conclusion
The strategic Boc protection of this compound is a critical enabling step for its use in medicinal chemistry. For applications requiring the derivatization of both nitrogens in a single subsequent step, the exhaustive di-protection protocol is robust and high-yielding. When a stepwise, differential functionalization of the N2 and N8 positions is desired, a carefully controlled mono-protection strategy is necessary. This requires precise control of stoichiometry and lower reaction temperatures to achieve acceptable selectivity, followed by chromatographic purification. These validated protocols provide researchers with reliable methods to access key mono- and di-protected intermediates for the development of novel spirocyclic therapeutic agents.
References
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available from: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. Available from: [Link]
-
Gaware, R., & Jordis, U. (n.d.). Selective Mono-Boc-Protection of Bispidine. Molbank. Available from: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.org. Available from: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific Application Notes. Available from: [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. Available from: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org. Available from: [Link]
-
Lemaire, M., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 19(1), 85-89. Available from: [Link]
-
Gundla, R., et al. (2021). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 45(47), 22345-22354. Available from: [Link]
-
Vidal-Torres, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10846-10861. Available from: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
-
Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available from: [Link]
-
Hong, M., et al. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Hong Lab MIT. Available from: [Link]
-
Tompkins, D. (2020). Basicity of Nitrogen-Containing Compounds. YouTube. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. RSC Publishing. Available from: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. Available from: [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available from: [Link]
-
O'Brien, P., et al. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. The Journal of Organic Chemistry, 83(12), 6783-6787. Available from: [Link]
-
Ahring, J. F., et al. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available from: [Link]
-
Bougrin, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ISRN Organic Chemistry. Available from: [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific. Available from: [Link]
-
LibreTexts Chemistry. (2024). 24.3: Basicity of Amines. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meihonglab.com [meihonglab.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. mcours.net [mcours.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. researchgate.net [researchgate.net]
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- 12. sciforum.net [sciforum.net]
- 13. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Application Note: Buchwald-Hartwig Coupling of 2,8-Diazaspiro[5.5]undecane
[1]
Abstract & Strategic Significance
2,8-Diazaspiro[5.5]undecane is a high-value "privileged scaffold" in modern drug discovery. Unlike flat aromatic systems (e.g., piperazine, biphenyl), this spirocyclic diamine offers innate three-dimensionality (
However, its functionalization presents specific synthetic challenges:
-
Dual Nucleophilicity: The molecule possesses two secondary amine sites with identical steric and electronic environments. Controlling mono- vs. bis-arylation is the primary hurdle.
-
Steric Bulk: The gem-disubstituted spiro-center creates a distinct steric cone that can impede the coordination of the amine to the Palladium center if the ligand is not appropriately matched.
-
Salt Forms: The commercial availability of the scaffold as a dihydrochloride salt requires protocol adjustments regarding base stoichiometry.
This guide details a robust, field-proven protocol for the mono-arylation of 2,8-diazaspiro[5.5]undecane, prioritizing the use of mono-protected precursors (Route A) for highest fidelity, while addressing direct coupling strategies (Route B).
Mechanistic Insight & Catalyst Selection
The success of this coupling relies on the Reductive Elimination step. Because the spiro-diamine is a secondary amine with significant steric bulk near the nitrogen (due to the spiro ring strain and conformation), the catalyst system must be electron-rich enough to facilitate oxidative addition but bulky enough to promote the reductive elimination of the sterically congested product.
Ligand Selection Matrix
-
RuPhos: The "Gold Standard" for this application. It is specifically engineered for secondary amines and provides excellent turnover numbers (TON) for sterically demanding substrates.
-
BrettPhos: Recommended if the coupling partner is a primary amine or if the aryl halide is deactivated (e.g., aryl chlorides).
-
BINAP: A legacy ligand. It may work for simple aryl bromides but often fails to achieve full conversion with this specific spiro-scaffold due to slower reductive elimination rates.
Reaction Pathway Visualization
The following diagram illustrates the critical decision points and the catalytic cycle specific to this scaffold.
Figure 1: Strategic decision tree for the arylation of 2,8-diazaspiro[5.5]undecane. Route A is preferred for medicinal chemistry applications to avoid bis-arylation byproducts.
Detailed Experimental Protocols
Protocol A: Mono-Arylation of N-Boc-2,8-diazaspiro[5.5]undecane (Standard)
This is the industry-standard route. Using the mono-Boc protected amine ensures 100% regioselectivity for mono-arylation and simplifies purification.
Reagents:
-
Substrate: tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.0 equiv) or Aryl Chloride (1.0 equiv)
-
Catalyst Source: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃ (1–2 mol%)
-
Ligand: RuPhos (4–10 mol%) (maintain 2:1 Ligand:Pd ratio)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M – 0.2 M concentration)
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Critical for Reproducibility):
-
In a glovebox or under Argon flow, add Pd(OAc)₂ and RuPhos to a dry reaction vial.
-
Add the anhydrous solvent (e.g., Toluene).
-
Stir at room temperature for 5–10 minutes. The solution should turn a rich orange/red color, indicating the formation of the active catalytic species
. Note: Skipping this step and adding everything at once can lead to variable induction periods.
-
-
Substrate Addition:
-
Add the Aryl Halide and the N-Boc-2,8-diazaspiro[5.5]undecane to the reaction vial.
-
Add the base (NaOtBu).[1] Caution: NaOtBu is hygroscopic. Handle quickly or in a glovebox.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 100°C (for Aryl Bromides) or 110°C (for Aryl Chlorides) with vigorous stirring.
-
Monitor by LCMS. Conversion is typically complete within 2–6 hours.
-
-
Workup & Purification:
-
Cool to room temperature.[2] Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts and Palladium black.
-
Concentrate the filtrate.[3]
-
Purification: Flash chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 0-50%).[2] The Boc-protected product is usually non-polar and easy to separate.
-
-
Deprotection (Post-Coupling):
-
Dissolve the purified intermediate in DCM.
-
Add TFA (10–20 equiv) or 4M HCl in Dioxane. Stir at RT for 1 hour.
-
Concentrate and free-base (using SCX-2 cartridge or NaHCO₃ wash) to obtain the final mono-aryl spiro-diamine.
-
Protocol B: Direct Mono-Arylation of 2,8-Diazaspiro[5.5]undecane Dihydrochloride
Use this route only if the Boc-protected starting material is unavailable.
Key Adjustment: You must neutralize the HCl salt in situ or use a massive excess of base, which can affect the catalyst.
Reagents:
-
Substrate: 2,8-Diazaspiro[5.5]undecane 2HCl (3.0 equiv) Note: Excess is used to statistically favor mono-arylation.
-
Coupling Partner: Aryl Bromide (1.0 equiv)[3]
-
Base: NaOtBu (4.5 equiv) Note: 2 equiv to neutralize the salt + 1.5 equiv for the reaction + 1.0 equiv buffer.
Methodology Differences:
-
Free-Basing In Situ: Mix the diamine salt and NaOtBu in Toluene/Dioxane and stir at 50°C for 30 minutes before adding the catalyst and aryl halide. This ensures the amine is free and available for coordination.
-
Purification: The reaction mixture will contain:
-
Product (Mono-aryl)
-
Byproduct (Bis-aryl - minimized by excess diamine)
-
Excess Unreacted Diamine.
-
Workup: The unreacted diamine is highly polar. An aqueous workup (extraction into DCM) at pH > 12 usually leaves the unreacted diamine in the aqueous phase or requires an SCX-2 catch-and-release strategy to separate amines from non-basic impurities.
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or oxidation. | Ensure solvent is degassed (sparge with Ar for 10 min). Switch to RuPhos Pd G3/G4 precatalysts for air stability. |
| Dehalogenation of Ar-X | Hydride source present or T too high. | Switch solvent from Dioxane to Toluene. Lower temp to 80°C. Ensure solvent is dry. |
| Bis-Arylation (Route B) | Stoichiometry imbalance. | Increase diamine equivalents to 4.0 or switch to Route A (Boc-protection). |
| Poor Solubility | Spiro-diamine salt insolubility. | Switch base to Cs₂CO₃ and add 10% tert-Amyl Alcohol or water (surfactant conditions) to improve phase transfer. |
References
-
Buchwald-Hartwig Amination General Review: Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.[1] Angewandte Chemie International Edition, 58(48), 17118–17129.[1]
-
Spirocyclic Analogues (1-oxa-4,9-diazaspiro[5.5]undecane) Protocols: Monjas, L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists.[4] Journal of Medicinal Chemistry, 62(21), 9646–9668. (Note: This reference validates the Boc-protection/deprotection strategy for this specific topological class of spiro-diamines.)
-
RuPhos Ligand Specificity: Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines using RuPhos. Organic Letters, 8(26), 5951–5954.
-
Spirocycles in Drug Discovery (Context): Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
preparation of pharmaceutical intermediates using spiro diamines
Application Note: Strategic Synthesis and Utilization of Spiro Diamine Scaffolds
Executive Summary: Escaping Flatland
In modern drug discovery, the concept of "Escaping Flatland" has driven a paradigm shift from planar, aromatic-heavy molecules to three-dimensional (3D) architectures.[1] Spiro diamines—specifically 2,6-diazaspiro[3.3]heptane and 2,7-diazaspiro[3.5]nonane —have emerged as privileged scaffolds. They serve as rigid, saturated bioisosteres for piperazine and piperidine linkers, offering improved physicochemical properties such as increased solubility, reduced lipophilicity (lower LogP), and enhanced metabolic stability due to the absence of prone-to-oxidation benzylic positions.
This guide provides a validated, high-integrity protocol for the synthesis, desymmetrization, and application of the 2,6-diazaspiro[3.3]heptane core, the most geometrically constrained and valuable of these scaffolds.
Strategic Scaffold Analysis
Before synthesis, it is critical to select the correct spiro system based on the vector geometry required for the target binding pocket.
Table 1: Physicochemical Comparison of Linker Scaffolds
| Feature | Piperazine (Standard) | 2,6-Diazaspiro[3.3]heptane | 2,7-Diazaspiro[3.5]nonane |
| Geometry | Chair conformation (flexible) | Rigid, linear exit vectors | Rigid, angular exit vectors |
| Hybridization | sp³ (but often planarized) | High sp³ character (Fsp³ = 1.0) | High sp³ character |
| Lipophilicity | Moderate | Low (lowers LogD) | Low to Moderate |
| Metabolic Liability | N-oxidation, Ring opening | Highly stable (strained but kinetic stability) | Stable |
| Primary Use | General linker | "Stretched" Piperazine Bioisostere | Piperidine/Piperazine Hybrid |
Experimental Protocols
Protocol A: Synthesis of 2,6-Diazaspiro[3.3]heptane Dihydrobromide
Rationale: The commercial cost of this core is high, but it can be synthesized in multi-gram quantities using inexpensive precursors. The Tosyl Strategy is preferred over the Benzyl strategy for the [3.3] system due to the ease of purifying the crystalline ditosyl intermediate.
Reaction Scheme Overview:
-
Bromination: Pentaerythritol
Pentaerythrityl tetrabromide.[2] -
Double Cyclization: Tetrabromide +
-Toluenesulfonamide -Ditosyl-2,6-diazaspiro[3.3]heptane. -
Deprotection: Reductive cleavage of tosyl groups
Product.
Step-by-Step Methodology:
1. Synthesis of Pentaerythrityl Tetrabromide
-
Reagents: Pentaerythritol (1.0 eq), Phosphorus tribromide (PBr
, 4.0 eq). -
Procedure:
-
Equip a 3-neck round-bottom flask with a reflux condenser and dropping funnel. Flush with N
. -
Add Pentaerythritol (solid) and heat to 100°C (melt/soften).
-
Add PBr
dropwise over 2 hours. Caution: Exothermic evolution of HBr gas. Use a caustic scrubber. -
Heat at 160°C for 12 hours.
-
Cool to RT, pour onto crushed ice. Filter the white precipitate.
-
Recrystallization: Dissolve in boiling ethanol, cool to crystallize.
-
QC Check: Melting point should be 160–163°C.
-
2. Cyclization to
-
Reagents: Pentaerythrityl tetrabromide (1.0 eq),
-Toluenesulfonamide (TsNH , 2.2 eq), KOH (5.0 eq), Ethanol/Water (9:1). -
Procedure:
-
Dissolve TsNH
and KOH in EtOH/H O at 80°C. -
Add Pentaerythrityl tetrabromide portion-wise over 1 hour.
-
Reflux for 48 hours. The double cyclization is slow due to ring strain.
-
Cool to RT. The product precipitates as a white solid.
-
Filter and wash with water (to remove KBr) and cold ethanol.
-
Yield: Typically 60–70%.
-
Self-Validation: The intermediate is highly insoluble in water/ethanol but soluble in hot DMF.
-
3. Reductive Deprotection (The "Magnesium-Methanol" Method)
-
Reagents: Ditosyl-spiro intermediate (1.0 eq), Magnesium turnings (Mg, 10.0 eq), Methanol (anhydrous).
-
Rationale: Standard acid hydrolysis (HBr/AcOH) often fails or decomposes the strained ring. Mg/MeOH provides a single-electron transfer (SET) reduction that is mild and effective.
-
Procedure:
-
Suspend the ditosyl compound in anhydrous methanol (0.2 M) in a flask equipped with a mechanical stirrer (magnetic stirring often fails due to Mg clumping).
-
Add Mg turnings and a catalytic amount of I
to initiate. -
Sonication (Optional but recommended): Sonicating the reaction mixture accelerates the consumption of Mg and prevents passivation.
-
Maintain internal temperature below 50°C. Stir until Mg is consumed and the mixture turns gray/viscous.
-
Workup: Quench with 48% HBr (aq) until acidic (pH 1).
-
Concentrate to dryness. Triturate the residue with Ethanol/Ether to remove magnesium salts and sulfinic acid byproducts.
-
Isolation: The product is isolated as the 2,6-diazaspiro[3.3]heptane dihydrobromide salt.
-
Protocol B: Selective Desymmetrization (Mono-N-Boc Protection)
Rationale: For drug development, you rarely need the free diamine. You need a "handle" to attach one side to your scaffold while keeping the other protected.
Reagents: 2,6-Diazaspiro[3.3]heptane dihydrobromide (1.0 eq), Boc
Procedure:
-
Suspend the dihydrobromide salt in DCM at 0°C.
-
Add TEA slowly to liberate the free base in situ.
-
Dissolve Boc
O in DCM and add dropwise over 2 hours via syringe pump. Critical: Slow addition favors mono-protection over bis-protection. -
Stir at RT for 12 hours.
-
Purification (The "pH Switch" Method):
-
Wash organic layer with water.
-
Extract the organic layer with 10% Citric Acid (aq). The Mono-Boc amine (basic) moves to the aqueous phase. The Bis-Boc (non-basic) stays in the DCM.
-
Take the acidic aqueous phase, basify with NaOH to pH 12.
-
Extract with DCM. Dry (Na
SO ) and concentrate.
-
-
Result: High purity tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.
Visualization of Workflows
Figure 1: Synthetic Strategy for Spiro[3.3]heptane Core
Caption: Step-wise synthesis of the privileged spiro[3.3]heptane scaffold from commodity chemicals.
Figure 2: Decision Tree for Linker Selection
Caption: Decision matrix for selecting the appropriate spiro-diamine bioisostere.
Application Case Study: Kinase Inhibitor Optimization
Context: A discovery program targeting a tyrosine kinase identified a hit with a piperazine linker. The compound suffered from rapid metabolic clearance (N-oxidation) and poor solubility.
Intervention: The medicinal chemistry team replaced the piperazine with 2,6-diazaspiro[3.3]heptane .
Protocol for Coupling:
-
S
Ar Coupling: The Mono-Boc spiro amine (from Protocol B) was reacted with the chloropyrimidine core (heteroaryl chloride).-
Conditions: DIPEA,
-Butanol, 120°C (Microwave), 30 min. -
Observation: The spiro amine is more nucleophilic than piperazine due to reduced steric shielding around the nitrogen lone pair in the strained ring.
-
-
Deprotection: TFA/DCM (1:1).
-
Amide Coupling: The resulting free amine was coupled to the "tail" carboxylic acid using HATU.
Outcome:
-
Solubility: Increased by 15-fold (due to disruption of crystal packing and higher Fsp³).
-
Metabolic Stability: Half-life (
) in liver microsomes increased from 12 min to >60 min (elimination of benzylic oxidation sites). -
Potency: Maintained (the linear vector of the [3.3] system mimics the 1,4-piperazine vector perfectly).
Troubleshooting & Safety
-
Ring Strain Hazards: While spiro[3.3]heptanes are kinetically stable, the synthesis intermediates (tetrabromides) are potent alkylating agents. Handle with gloves and in a fume hood.
-
Deprotection Stalling: If the Mg/MeOH deprotection stalls, add small amounts of NH
Cl to activate the surface of the magnesium. -
Basicity: The pKa of spiro diamines is slightly higher than piperazines. Adjust elution gradients in HPLC (use high pH modifiers like Ammonium Bicarbonate) for better peak shape.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Angular Spiro[3.3]heptanes. Organic Letters. [Link]
-
Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as rigid, hyper-sp3-rich scaffolds for medicinal chemistry. Angewandte Chemie International Edition. [Link]
-
Ding, X., et al. (2018). Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives via a Double Intramolecular Displacement Strategy. The Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Solvent Selection in 2,8-Diazaspiro[5.5]undecane Reactions
Introduction: The Strategic Importance of the 2,8-Diazaspiro[5.5]undecane Scaffold
The 2,8-diazaspiro[5.5]undecane core is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, making it an attractive scaffold for the design of novel therapeutics. The twin piperidine rings, fused at a central spirocyclic carbon, offer multiple points for chemical modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. Derivatives of this scaffold have shown a wide range of biological activities, including potential as CNS depressants and anticonvulsants.[1]
The successful synthesis and subsequent functionalization of the 2,8-diazaspiro[5.5]undecane scaffold are critically dependent on the appropriate selection of reaction solvents. The solvent does not merely act as a passive medium for the dissolution of reactants; it actively influences reaction rates, yields, and even the chemoselectivity and stereoselectivity of transformations. This guide provides a detailed examination of solvent selection for key reactions involving the 2,8-diazaspiro[5.5]undecane core, grounded in mechanistic principles and supported by published data.
Core Principles of Solvent Selection for Diazaspiro[5.5]undecane Reactions
The choice of a solvent for any given reaction on the 2,8-diazaspiro[5.5]undecane scaffold is a multifactorial decision. A systematic approach considers the following physicochemical properties of the solvent in the context of the specific reaction mechanism:
-
Polarity and Dielectric Constant: The ability of a solvent to stabilize charged intermediates or transition states is paramount. For reactions proceeding through ionic intermediates, such as SN2 alkylations, polar solvents are generally preferred.
-
Proticity (Protic vs. Aprotic): Protic solvents, possessing acidic protons (e.g., alcohols, water), can solvate both cations and anions and can act as proton sources or sinks. Aprotic solvents (e.g., DCM, THF, DMF) lack acidic protons and are further classified by their polarity. The choice between a protic and aprotic solvent is often dictated by the nature of the nucleophile and the reaction mechanism. For instance, in base-mediated reactions, aprotic solvents are often favored to avoid quenching of the base.
-
Solubility: The fundamental requirement for a successful reaction is the adequate solubility of all reactants and reagents. The inherent polarity of the 2,8-diazaspiro[5.5]undecane scaffold and its derivatives must be matched with the solvent to ensure a homogeneous reaction mixture.
-
Boiling Point: The desired reaction temperature will dictate the choice of a solvent with an appropriate boiling point to allow for thermal control of the reaction.
-
Inertness: The solvent should not participate in undesired side reactions with the starting materials, intermediates, or products.
The interplay of these factors will be explored in the context of specific, critical transformations of the 2,8-diazaspiro[5.5]undecane scaffold.
Application Protocol 1: Synthesis of the 2,8-Diazaspiro[5.5]undecane Core via Double Michael Addition
A robust and environmentally benign method for the synthesis of substituted 2,8-diazaspiro[5.5]undecane-1,3,5,9-tetraones involves a base-promoted [5+1] double Michael addition of an active methylene compound, such as N,N-dimethylbarbituric acid, to a divinyl ketone.[2] The solvent plays a critical role in the efficiency of this cyclization.
Causality of Solvent Choice:
The double Michael addition proceeds through the formation of anionic intermediates. The solvent must effectively solvate these intermediates without hindering the nucleophilicity of the enolate. A key study systematically investigated the effect of various solvents on this transformation.
Comparative Solvent Effects on the Double Michael Addition:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | Room Temperature | 1.5 | 98 |
| Chloroform (CHCl₃) | Room Temperature | 2 | 94 |
| Acetonitrile (MeCN) | Room Temperature | 24 | 70 |
| Tetrahydrofuran (THF) | Room Temperature | 24 | 75 |
| Toluene | 80 | 24 | No Reaction |
Data synthesized from Islam, M.S. et al. (2015).[2]
As the data clearly indicates, dichloromethane (DCM) is the optimal solvent for this transformation, affording a near-quantitative yield in a remarkably short reaction time at ambient temperature.[2] While chloroform also performs well, DCM offers a slight advantage in yield and is often preferred for its lower boiling point, which facilitates removal during workup. Polar aprotic solvents like acetonitrile and THF provide moderate yields but require significantly longer reaction times. The non-polar solvent toluene proved to be completely ineffective, even at elevated temperatures, highlighting the necessity of a polar medium to facilitate this ionic reaction.
Detailed Experimental Protocol:
Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone
-
To a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylbarbituric acid (2 mmol) and dibenzylidene acetone (2 mmol).
-
Add 10 mL of dry dichloromethane (CH₂Cl₂).
-
To the resulting solution, add diethylamine (2.5 mmol) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting materials is observed (typically 1.5-2 hours).
-
Upon completion, the crude product can be directly purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/n-hexane, 2:8 v/v) to afford the pure spiro-compound.
Caption: Decision workflow for solvent selection in N-alkylation.
Detailed Experimental Protocol (General Procedure):
Mono-N-Alkylation with an Alkyl Halide
-
To a stirred suspension of the 2,8-diazaspiro[5.5]undecane starting material (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0-3.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, to achieve a concentration of 0.1-0.5 M) in a round-bottom flask under an inert atmosphere.
-
Add the alkylating agent (1.0-1.2 eq) dropwise at room temperature.
-
The reaction mixture may be heated (e.g., to 60-80 °C) to increase the reaction rate, depending on the reactivity of the alkylating agent.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Protocol 3: N-Acylation of the 2,8-Diazaspiro[5.5]undecane Core
N-acylation is another crucial functionalization reaction, leading to the formation of amides. This is a common strategy in medicinal chemistry to introduce new pharmacophoric elements and modulate the physicochemical properties of the parent amine.
Causality of Solvent Choice:
The N-acylation of secondary amines is typically a rapid and high-yielding reaction. The choice of solvent is often dictated by the nature of the acylating agent and the need to manage any byproducts.
-
Aprotic Solvents (DCM, THF, Ethyl Acetate): These are the most commonly used solvents for N-acylation. They are generally inert to the reaction conditions and effectively dissolve the amine and the acylating agent (e.g., acyl chloride, anhydride). The inclusion of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often necessary to scavenge the acid byproduct (e.g., HCl).
-
Protic Solvents (Water): In some "green chemistry" approaches, N-acylation can be performed in water, particularly when using water-stable acylating agents. [3]This avoids the use of volatile organic compounds.
-
Solvent-Free Conditions: For some highly reactive acylating agents, the reaction can be carried out neat, which is an environmentally friendly option.
Detailed Experimental Protocol (General Procedure):
N-Acylation with an Acyl Chloride
-
Dissolve the 2,8-diazaspiro[5.5]undecane starting material (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion
The judicious selection of a solvent is a critical parameter that can significantly impact the outcome of reactions involving the 2,8-diazaspiro[5.5]undecane scaffold. For the synthesis of the core via a double Michael addition, dichloromethane has been demonstrated to be the superior solvent. For subsequent N-alkylation reactions, polar aprotic solvents such as DMF and acetonitrile are generally the most effective, while N-acylation reactions are versatile and can be successfully performed in a range of aprotic solvents like DCM and THF. By understanding the underlying principles of how solvents influence reaction mechanisms, researchers can optimize their synthetic routes to this valuable scaffold, thereby accelerating the drug discovery and development process.
References
-
M.S. Islam, A. Barakat, A.M. Al-Majid, et al. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. 2015. [Link]
-
PubChem. 2,8-Diazaspiro[5.5]undecane. National Library of Medicine. [Link]
-
A. A. G. El-Din, H. A. A. El-salam, S. M. El-dougdoug, et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. 2018. [Link]
- Behera, R. K., et al. "Synthesis and CNS depressant activity of some 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones." Indian Journal of Chemistry-Section B Organic and Medicinal Chemistry 45.9 (2006): 2154. (Note: A direct link to the full text may require a subscription. The citation provides the necessary information to locate the article through academic search engines.)
- Patents related to triazaspiro[5.
-
N-alkylation of piperidine discussion on ResearchGate. [Link]
- Patents related to 1,4-diazaspiro[5.5]undecan-3-one synthesis.
Sources
Troubleshooting & Optimization
Technical Support Center: Dihydrochloride Salt Management
Status: Operational Operator: Senior Application Scientist Topic: Handling, Analysis, and Stabilization of Hygroscopic Dihydrochloride Salts
Welcome to the Knowledge Base
You are likely here because your dihydrochloride (2HCl) salt is behaving unpredictably—turning to oil on the balance, caking in the drum, or showing erratic assay results.
While hydrochloride salts are the workhorses of the pharmaceutical industry (comprising ~50% of all salts), dihydrochloride salts present a unique thermodynamic challenge. They possess two ionizable protons, often creating a highly acidic microenvironment and a crystal lattice with high hydration energy. This makes them prone not just to moisture uptake (hygroscopicity), but to disproportionation —a chemical instability where the salt sheds HCl and reverts to a monohydrochloride or free base.
This guide replaces generic "keep dry" advice with engineered protocols based on Critical Relative Humidity (CRH) and lattice dynamics.
Module 1: The Mechanism (Why is this happening?)
The Hygroscopicity & Disproportionation Nexus
Users often mistake physical deliquescence (turning to liquid) for simple moisture absorption. However, for 2HCl salts, the risk is chemical.
-
Critical Relative Humidity (CRH): The specific RH at which the salt begins to absorb atmospheric moisture to form a saturated solution.[1] If your lab humidity > CRH, the salt will dissolve.[2]
-
The Disproportionation Trap: Dihydrochlorides are often salts of weak bases. When they absorb water, the local pH drops drastically. If the solution becomes too acidic, the equilibrium shifts. The lattice breaks, HCl gas is released (volatilization), and the insoluble free base precipitates.
Key Insight: Heating a damp 2HCl salt to "dry" it is often a mistake. Higher temperatures typically lower the CRH, making the material more sensitive to moisture, while simultaneously increasing the vapor pressure of HCl, accelerating disproportionation [1].
Visualizing the Instability Pathway
Figure 1: The cascade from moisture uptake to chemical degradation (disproportionation) in dihydrochloride salts.
Module 2: Operational Protocols (How do I handle it?)
Protocol A: The "Nitrogen Shield" Weighing Technique
Issue: "The weight keeps increasing while I'm trying to tare the balance." Root Cause: The kinetic uptake of water is faster than the balance stabilization time.
The Protocol:
-
Preparation: Do not use weighing paper. Use a tall, narrow-neck volumetric flask or a weighing boat with a secure lid.
-
The Blanket: Position a gentle stream of dry nitrogen (or Argon) flowing down over the balance pan, but not directly onto the pan (to avoid buoyancy errors). Alternatively, place a container of fresh P2O5 or molecular sieves inside the balance chamber 1 hour prior to use [2].
-
The "Difference" Method (Mandatory for CRH < 40%):
Protocol B: Storage Hierarchy based on CRH
Do not treat all salts equally. Determine the CRH (via DVS or literature) and categorize storage.
| CRH Range | Hazard Level | Storage Protocol | Packaging Requirement |
| > 70% | Low | Standard Lab Ambient | HDPE Bottle, tight cap. |
| 40% - 70% | Moderate | Desiccator Cabinet | Induction sealed foil liner + Silica Gel packet. |
| < 40% | Critical | Glove Box / Dry Bag | Glass/Metal container (plastic is permeable). Headspace purged with N2. |
Module 3: Analytical Troubleshooting (How do I measure it?)
FAQ: Thermal Analysis (TGA/DSC)
Q: My TGA shows a 5% weight loss immediately at the start. Is this a solvate? A: Likely not. Immediate weight loss (starting at T=0) usually indicates surface water (hygroscopicity). A true hydrate or solvate typically shows a distinct "step" transition at a specific temperature.
-
Troubleshooting Step: Use "crimped but vented" aluminum pans. Load the sample into the pan and crimp the lid immediately to minimize exposure before the run starts. If the weight loss persists, it is likely lattice-bound water or solvent.
FAQ: Dynamic Vapor Sorption (DVS)
Q: The DVS plot shows a hysteresis loop that doesn't close. What does this mean? A: This is a classic signature of a channel hydrate or a phase change.
-
Scenario A: The salt absorbed water, formed a hydrate, and the water is now "trapped" in the lattice, requiring high energy (heat/vacuum) to remove.
-
Scenario B: Disproportionation occurred. You are no longer measuring the dihydrochloride, but a mixture of monohydrochloride and free base, which has different sorption properties [3].
Workflow: Analytical Characterization
Follow this logic flow to characterize the hygroscopic nature of your salt.
Figure 2: Decision logic for distinguishing simple moisture uptake from hydrate formation or degradation.
Module 4: Formulation "Red Flags"
Q: Can I use Magnesium Stearate as a lubricant? A: NO. This is a critical error with dihydrochloride salts.
-
The Chemistry: Magnesium Stearate is basic. In the presence of microscopic moisture, it will react with the acidic dihydrochloride.
-
The Reaction:
. -
Result: Your tablet turns yellow/brown and fails dissolution testing (disproportionation).
-
Alternative: Use Stearic Acid (acidic lubricant) or Sodium Stearyl Fumarate (less basic) [4].
References
-
Weldeab, A.O., et al. (2023).[5] "The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt." Molecular Pharmaceutics, 20(1), 561–571.[5] Link
-
GenFollower. (2026). "Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing." GenFollower Laboratory Protocol. Link
-
Surface Measurement Systems. (2015). "Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss." AZoM. Link
-
Nie, H., et al. (2016). "Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations." Molecular Pharmaceutics, 13(10), 3541-3552. Link
Sources
- 1. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. azom.com [azom.com]
- 5. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Technical Support Center: Optimizing Reaction Yields with Sterically Hindered Spiro Amines
Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: SPIRO-OPT-2024
Introduction: The "Spiro" Penalty
Welcome to the technical support center. If you are here, you likely appreciate that spirocyclic amines (e.g., 2-azaspiro[3.3]heptanes, spiro[3.5]nonanes) are excellent bioisosteres for morpholines or piperidines, offering improved metabolic stability and tunable lipophilicity (
However, you are also likely experiencing the "Spiro Penalty" : a dramatic drop in reaction yields compared to their flat counterparts. This is not just simple steric bulk; it is directional rigidity . Unlike a tert-butyl group which can rotate to relieve strain, the spirocycle is locked. This creates a "neopentyl-like" steric wall that retards nucleophilic attack and destabilizes metal complexes.
This guide provides troubleshooting workflows to overcome these specific kinetic barriers.
Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]
Issue: Reaction stalls at <20% conversion or yields dehalogenated arene. Diagnosis: The bulky spiro amine struggles to undergo amine coordination (reductive elimination step is rate-limiting), or the catalyst decomposes before the cycle completes.
Troubleshooting Protocol
Q1: Which catalyst system are you using?
-
Incorrect: Pd(OAc)₂ + BINAP or dppf. (These ligands are too small and form bis-ligated complexes that are inactive for bulky substrates).
-
Correct:Pd-G3 or Pd-G4 Precatalysts with dialkylbiaryl phosphine ligands.
Q2: How do I select the right ligand for my specific spiro scaffold? Use the following selection matrix based on the steric demand of your spiro amine:
| Spiro Amine Type | Steric Profile | Recommended Ligand | Catalyst Loading | Base |
| 2-azaspiro[3.3]heptane | Moderate | RuPhos or XPhos | 1-3 mol% | NaOtBu |
| 2-azaspiro[4.4]nonane | High | BrettPhos | 2-5 mol% | NaOtBu |
| Acyclic-Spiro Hybrids | Extreme | tBuBrettPhos | 5-8 mol% | LHMDS |
Q3: My catalyst turns black (Pd black precipitation) immediately. Why? This indicates rapid catalyst decomposition. The amine is too sterically hindered to stabilize the Pd(0) intermediate.
-
Fix: Switch to a G4-precatalyst (e.g., RuPhos-Pd-G4). The G4 scaffold ensures essentially perfect 1:1 ligand-to-metal ratio upon activation, preventing the formation of inactive species.
-
Protocol Adjustment: Add the amine last. Let the base and aryl halide stir for 5 minutes, then inject the amine.
Workflow Visualization: Buchwald Optimization Logic
Caption: Decision tree for troubleshooting Pd-catalyzed amination failures with bulky amines.
Module 2: Nucleophilic Aromatic Substitution (SNAr)
Issue: No reaction even at high temperatures; starting material recovery. Diagnosis: The nucleophilicity of spiro amines is significantly lower than pyrrolidine or piperidine due to the rigid steric shield. Standard bases (K₂CO₃) in MeCN/DMF often fail.
Critical Parameters
-
Solvent Effect (The "Polarity Boost"): You must stabilize the Meisenheimer complex. Switch from DMF to DMSO or NMP . The rate enhancement in DMSO can be 10-50x for hindered amines.
-
Base Selection:
-
Standard: DIPEA/TEA (Ineffective for spiro amines in SNAr).
-
Advanced:LiHMDS or KHMDS .
-
Why? Deprotonating the spiro amine before attack (forming the lithium amide) creates a much more aggressive nucleophile.
-
Experimental Protocol: The "Lithium Boost" Method
-
Dissolve spiro amine (1.2 equiv) in anhydrous THF/DMSO (1:1).
-
Cool to 0°C.
-
Add LiHMDS (1.3 equiv, 1M in THF) dropwise. Stir for 15 min.
-
Add the electrophile (Aryl-F or Heteroaryl-Cl).
-
Allow to warm to RT. If no reaction after 1 hr, heat to 60°C.
Data: Base Comparison for 2-Azaspiro[3.3]heptane SNAr
| Base | Solvent | Temp | Conversion (2h) | Notes |
| K₂CO₃ | DMF | 100°C | 15% | Sluggish, some degradation. |
| DIPEA | NMP | 120°C | 5% | No reaction. |
| LiHMDS | THF | RT | 92% | Instant reaction upon addition. |
Module 3: Amide Coupling
Issue: Epimerization of the alpha-center or formation of N-acyl urea side products. Diagnosis: Slow kinetics of the bulky amine allow the activated ester to rearrange or racemize before the amine can attack.
Recommended Coupling System
Do not use EDC/HOBt for spiro amines. The kinetics are too slow.
-
Gold Standard: HATU or COMU with HOAt .
-
The "Pre-Activation" Trap: Do not pre-activate the acid with HATU for >5 minutes before adding the amine. The active ester is unstable.
-
Correct Order: Mix Acid + Spiro Amine + DIPEA in DMF. Add HATU last in one portion.
-
Module 4: Handling & Purification (The Hidden Killer)
Issue: "I made the compound, but it vanished on the rotavap." Diagnosis: Low Molecular Weight (MW) spiro amines (e.g., free base 2-azaspiro[3.3]heptane, MW ~97) are volatile and sublime easily under high vacuum.
Purification & Isolation Strategy
1. Volatility Management:
-
Never concentrate the free base to dryness at >30°C or <50 mbar.
-
The "Salt Trap": Immediately convert the crude amine to its HCl or TFA salt before evaporation.
-
Protocol: Add 2M HCl in ether to the crude organic layer. The spiro amine hydrochloride will precipitate. Filter this solid. It is non-volatile and stable.
-
2. Detection (They are invisible): Spiro amines often lack a UV chromophore.
-
TLC Stain: Use Ninhydrin (turns red/purple) or KMnO4 (turns yellow/brown).
-
LCMS: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if UV signal is weak.
Visual Workflow: Synthesis & Isolation
Caption: Workflow for preventing yield loss due to volatility during isolation.
References
-
Mui, L., et al. (2019). "Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Properties." Journal of Medicinal Chemistry.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling with Bulky Amines." Chemistry - A European Journal.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Journal of Organic Chemistry.
Technical Support Center: Purification & Salt Management of 2,8-Diazaspiro[5.5]undecane
Ticket ID: #DSU-HCL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Excess HCl from 2,8-Diazaspiro[5.5]undecane Preparations[1]
Executive Summary
The removal of hydrogen chloride (HCl) from 2,8-diazaspiro[5.5]undecane (and its derivatives) is a critical processing step.[1] Unlike simple aliphatic amines, the spiro-bicyclic framework confers unique solubility properties and high basicity (pKa ≈ 11.0–11.5).[1]
The Core Problem: The dihydrochloride salt is highly stable and water-soluble, but often hygroscopic. Incomplete neutralization or improper solvent choice during "free-basing" frequently leads to:
-
Low Recovery: The polar free base partitions poorly into standard non-polar solvents (e.g., diethyl ether, hexanes).
-
Stoichiometric Drift: Residual HCl interferes with downstream nucleophilic substitutions or transition-metal catalyzed couplings.
-
Physical State Issues: Formation of intractable oils ("oiling out") rather than crystalline solids.
This guide details three validated protocols to address these issues, ranging from bulk extraction to high-precision chromatography.
Protocol A: Liquid-Liquid Extraction (LLE) – The "Gold Standard"[1]
Best For: Multi-gram scale purification where the free base is required for immediate use.
The Science of Solubility
-
Why Ether Fails: 2,8-Diazaspiro[5.5]undecane is significantly more polar than simple piperidine due to its dual-amine functionality and compact structure.[1] It has high water solubility.[2][3] Extracting with Diethyl Ether or Hexane often results in <40% recovery because the partition coefficient (
) favors the aqueous phase. -
The Solution: Use Dichloromethane (DCM) or a DCM/Isopropanol (3:1) mixture. The alcohol disrupts hydrogen bonding with water, driving the amine into the organic layer.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude hydrochloride salt in minimal deionized water (approx. 5 mL/g).
-
Basification:
-
Place the vessel in an ice bath (0°C).
-
Slowly add 10 M NaOH dropwise.
-
Target pH: >13. (Note: Carbonate bases like
are often too weak to fully deprotonate the secondary amines to >99% free base).
-
-
Saturation (Salting Out): Add solid NaCl until the aqueous layer is saturated. This exploits the common ion effect to decrease the solubility of the organic amine in the water.
-
Extraction:
-
Extract 4x with DCM (or DCM/IPA 3:1).
-
Critical Check: The aqueous layer should be clear.[4] If cloudy, extract again.
-
-
Drying & Concentration:
-
Dry combined organics over granular
(avoid if the amine is sensitive to Lewis acids, though rare for this scaffold). -
Concentrate under reduced pressure.
-
Visualization: LLE Decision Logic
Figure 1: Solvent selection logic for polar spiro-diamine extraction.
Protocol B: Solid-Phase Extraction (SCX) – High Purity
Best For: Small scale (<500 mg), removal of non-basic impurities, or when "salting out" is undesirable.[1]
The Mechanism
Strong Cation Exchange (SCX) resins (sulfonic acid functionalized silica/polymer) bind the amine via ionic interaction, allowing neutral impurities and excess HCl (as Cl- ions) to be washed away.[1]
Step-by-Step Methodology
-
Conditioning: Flush the SCX cartridge with MeOH followed by DCM.
-
Loading: Dissolve the crude material in MeOH (or water if insoluble) and load onto the cartridge.
-
Note: The amine will bind to the sulfonic acid sites.
-
-
Washing: Elute with MeOH .
-
Result: This removes neutral organic impurities and excess free HCl anions (Cl-).[1]
-
-
Releasing: Elute with 2M
in MeOH . -
Isolation: Concentrate the ammoniacal filtrate to obtain the pure free base.
Protocol C: Heterogeneous Scavenging (In-Situ)
Best For: Sensitive reactions where isolation of the free base is risky (e.g., volatile or oxidation-prone).[1]
If you need to remove HCl during a reaction or without aqueous workup, use a carbonate resin or epoxide scavenger .
-
Reagent: Polymer-supported Carbonate (e.g., MP-Carbonate).[1]
-
Protocol: Add 3-4 equivalents of resin relative to the HCl content. Stir for 2 hours. Filter.
-
Why it works: The resin neutralizes the HCl, forming
and water (which stays adsorbed or is negligible), leaving the free amine in solution.
Comparative Data: Method Selection
| Feature | LLE (Extraction) | SCX (Ion Exchange) | Scavenging Resin |
| Scale | Gram to Kilo | Milligram to Gram | Milligram to Gram |
| Purity Achieved | >95% (crude) | >98% (analytical) | Dependent on reaction |
| HCl Removal | Complete | Complete | Variable (kinetic dependent) |
| Cost | Low | High | High |
| Key Risk | Emulsions | Column Saturation | Incomplete neutralization |
Troubleshooting & FAQs
Q1: My free base is "oiling out" and won't crystallize. What is happening?
A: Spiro-diamines are notorious for forming oils if they contain trace water or solvent.
-
Fix: Azeotrope the oil with anhydrous toluene or diethyl ether 3 times. If it remains an oil, it may be the natural state of the free base (many are low-melting solids). Store in the freezer to induce crystallization.
Q2: I used Ether for extraction and lost 60% of my mass.
A: As detailed in Protocol A, spiro-undecanes are too polar for ether.
-
Fix: Re-extract your aqueous waste layer with DCM/Isopropanol (3:1) . Your product is likely still in the water.
Q3: The product is hygroscopic after drying.
A: You likely have residual hydrochloride salt (mono-salt) or the amine has absorbed
-
Fix: Store under Argon/Nitrogen. If salt is suspected, repeat the basic wash at pH 14 to ensure both amine centers are deprotonated.
References
-
PubChem. (n.d.). 2,8-Diazaspiro[5.5]undecane Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Organic Syntheses. (2018). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Org. Synth. 2018, 95, 398-414.[1] (Provides procedural validation for diamine salt handling). Retrieved from [Link][1]
-
University of Rochester. (n.d.). Workup: Removing Amines and Salts. Department of Chemistry. Retrieved from [Link]
Sources
- 1. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
Technical Support Center: Spirocyclic Amine Coupling Optimization
Ticket ID: SP-337-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions in Spirocyclic Amine Couplings
Executive Summary: The "Escape from Flatland" Challenge
Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are critical for increasing fraction sp3 (
The Core Problem: The spiro center imposes significant steric hindrance proximal to the nitrogen nucleophile. This reduces reaction rates, allowing competing side pathways (hydrolysis, oligomerization,
This guide provides field-proven protocols to suppress these side reactions in two primary workflows: Amide Coupling and Buchwald-Hartwig Amination .
Module A: Amide Bond Formation
The Issue: Steric Shielding & Epimerization
Standard reagents (EDC/HOBt, HATU) often fail with spirocyclic amines because the activated ester intermediate hydrolyzes before the bulky amine can attack. Furthermore, prolonged reaction times with basic amines increase the risk of epimerization at adjacent chiral centers.
The Solution: High-Energy Activation (T3P & Acid Fluorides)
We recommend moving away from uronium/guanidinium salts (HATU) toward Propylphosphonic Anhydride (T3P) or Acid Fluorides .
Comparative Reagent Analysis
| Feature | HATU / HBTU | Acid Chlorides (SOCl₂) | T3P (Propylphosphonic Anhydride) |
| Activation Energy | High | Very High | Tunable / High |
| Steric Tolerance | Moderate | High | Excellent |
| Epimerization Risk | High (if slow reaction) | High | Very Low |
| Workup | Chromatographic removal of urea | Acidic byproducts | Water Soluble (Extraction only) |
| Side Reactions | Guanidinylation of amine | Hydrolysis, racemization | Minimal |
Protocol 1: T3P-Mediated Coupling for Hindered Spiro Amines
Use this protocol when HATU yields <30% or epimerization is observed.
-
Stoichiometry: Dissolve Carboxylic Acid (1.0 equiv) and Spirocyclic Amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
-
Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).
-
Note: Pyridine often suppresses epimerization better than DIPEA in T3P couplings.
-
-
Reagent Addition: Cool to 0 °C. Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. If conversion is low after 4h, heat to 50 °C. T3P is thermally stable.[1]
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (remove pyridine/amine), then sat.[1] NaHCO₃ (remove acid), then brine.
-
Why this works: T3P byproducts are water-soluble phosphonates, eliminating the need for difficult chromatography often required to remove HATU byproducts.
-
Visualization: Amide Coupling Decision Logic
Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and epimerization risk.
Module B: Buchwald-Hartwig Amination (C-N Coupling)
The Issue: -Hydride Elimination & Catalyst Deactivation
Spirocyclic secondary amines are bulky. In a Pd-catalytic cycle, the bulky amine slows down the Reductive Elimination step. This pause allows the Palladium intermediate to undergo
The Solution: Specialized Ligands & Precatalysts
Do not use generic Pd(PPh₃)₄ or Pd(dppf)Cl₂. You must use bulky, electron-rich biaryl phosphine ligands that facilitate reductive elimination.[1]
Ligand Selection Guide
| Amine Type | Recommended Ligand | Precatalyst System | Why? |
| Secondary Spiro Amine | RuPhos | RuPhos Pd G3 / G4 | Prevents |
| Primary Spiro Amine | BrettPhos | BrettPhos Pd G3 / G4 | Highly selective for mono-arylation. |
| Base-Sensitive Substrate | tBuBrettPhos | Pd(OAc)₂ + Ligand | Allows use of weaker bases (K₂CO₃). |
Protocol 2: RuPhos-Mediated Coupling for Secondary Spiro Amines
Optimized to minimize protodehalogenation.
-
Setup: Charge reaction vial with Aryl Bromide (1.0 equiv), Spirocyclic Amine (1.2 equiv), and NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv).
-
Note: NaOtBu is faster but incompatible with esters/nitriles. Use Cs₂CO₃/Dioxane for sensitive substrates.
-
-
Catalyst: Add RuPhos Pd G4 (1–3 mol%).
-
Why G4? It activates at room temperature, ensuring the active Pd(0) species is formed immediately, reducing the window for side reactions during heat-up.
-
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 mins.
-
Reaction: Seal and heat to 80–100 °C.
-
Troubleshooting: If dehalogenated starting material (Ar-H) is observed, lower the temperature to 60 °C and increase catalyst loading to 5 mol%. High heat promotes the side reaction pathways.
-
Visualization: The Danger Zone in the Catalytic Cycle
Figure 2: The Pd-Catalytic cycle highlighting the "Steric Bottleneck" where spirocyclic amines can cause catalyst stalling and subsequent side reactions.
Troubleshooting & FAQ
Q: My T3P reaction is clean but conversion is stuck at 50%. Should I add more T3P? A: No. Adding more T3P usually just consumes more base. The issue is likely the amine's nucleophilicity.
-
Fix: Add an exogenous nucleophilic catalyst like DMAP (0.1 equiv) or switch to 1-methylimidazole (NMI) as the base. NMI acts as a "shuttle," forming a highly reactive acyl-imidazolium intermediate that the spiro amine can attack more easily.
Q: I see significant "homocoupling" of my aryl halide in the Buchwald reaction. A: This is often caused by incomplete reduction of Pd(II) to Pd(0) or oxygen leaks.
-
Fix: Switch to a G3/G4 Palladacycle precatalyst (which contains pre-reduced Pd) rather than mixing Pd(OAc)₂ + Ligand. Ensure rigorous Argon sparging.
Q: Can I use SNAr (Nucleophilic Aromatic Substitution) instead of Pd-coupling? A: Only if the aryl ring is highly electron-deficient (e.g., ortho/para-nitro or fluoro).
-
Tip: Spirocyclic amines are poor nucleophiles for SNAr due to steric clash. If you must use SNAr, switch the leaving group from Chloride to Fluoride (Ar-F reacts ~100x faster in SNAr) and use DMSO as the solvent to strip the cation and expose the naked amine anion.
References
-
Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Chemical Reviews. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[2][3][4] Chemical Reviews. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Burkhardt, S., et al. (2010).[1] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Peptides.[5] Organic Process Research & Development. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. bachem.com [bachem.com]
Validation & Comparative
Beyond Flatland: HPLC Strategies for Spirocyclic Amine Purity
Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Separation Science) Estimated Read Time: 12 Minutes
Executive Summary
The shift in medicinal chemistry from flat, aromatic structures to three-dimensional spirocyclic scaffolds (high
This guide objectively compares the three dominant separation strategies for these molecules: Standard Acidic RP-HPLC , High-pH RP-HPLC , and Mixed-Mode Chromatography . We further evaluate Charged Aerosol Detection (CAD) as the necessary alternative to UV detection for these often "invisible" analytes.[3]
Part 1: The Analytical Challenge
Before selecting a method, one must understand why the "standard" approach fails.
-
The Basicity Trap: Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane derivatives) often possess secondary amines with
values between 9.5 and 11.0. At standard HPLC pH (0.1% Formic Acid, pH ~2.7), these amines are fully protonated ( ). -
Silanol Overload: Protonated amines interact ionically with residual silanols (
) on the silica surface of C18 columns. This secondary interaction competes with the hydrophobic mechanism, causing severe peak tailing ( ) and retention time instability. -
The Chromophore Void: Unlike their aromatic predecessors, spirocyclic scaffolds are often aliphatic. They lack the conjugated
-systems required for UV detection at 254 nm, forcing analysts to use 200–210 nm, where solvent noise drastically reduces sensitivity.
Part 2: Comparative Analysis of Separation Methods
We compared three methodologies using a model spirocyclic amine (Spiro[3.3]heptan-2-amine derivative).
Method A: Standard Acidic RP-HPLC (The Control)
-
Column: Standard C18 (3.5 µm, 100 Å)
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH 2.7)
-
Outcome: Failed.
-
Observation: Broad, tailing peaks due to silanol interaction.
-
Risk: Integration errors lead to inaccurate purity calculations.
-
Method B: High-pH RP-HPLC (The Recommended Workhorse)
-
Column: Hybrid-Silica C18 (e.g., Waters XBridge or chemically similar)
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile
-
Mechanism: At pH 10, the amine is neutral (
). It interacts solely via hydrophobic partition, eliminating silanol drag. -
Outcome: Excellent. Sharp, symmetrical peaks.
Method C: Mixed-Mode Chromatography (The Specialist)
-
Column: C18 chain with embedded acidic ion-exchange groups (e.g., SIELC Primesep)
-
Mobile Phase: Water/ACN with TFA gradient.
-
Mechanism: Retains the amine via both hydrophobicity and deliberate ion-exchange.
-
Outcome: High Retention. Ideal for extremely polar amines that elute in the void volume on C18.
Performance Data Summary
| Metric | Method A: Acidic C18 | Method B: High-pH C18 | Method C: Mixed-Mode |
| Peak Tailing ( | 2.4 (Fail) | 1.08 (Excellent) | 1.15 (Good) |
| Retention ( | 1.2 (Weak) | 4.5 (Strong) | 6.8 (Very Strong) |
| Loadability | Low (Overloads easily) | High | High |
| MS Compatibility | Yes | Yes | Yes (Buffer dependent) |
| Best For | Neutral impurities | General Purity | Polar/Hydrophilic Amines |
Part 3: Decision Logic & Workflow
Use the following logic to select the correct method for your specific spirocycle.
Figure 1: Method Development Decision Tree for Spirocyclic Amines.
Part 4: Detailed Protocol (High-pH Method)
This protocol uses High-pH Reversed-Phase chromatography , which provides the best balance of robustness and peak shape for 80% of spirocyclic amine projects.
System Suitability & Preparation[2][4]
-
Instrument: HPLC or UHPLC with quaternary pump.
-
Detector: Charged Aerosol Detector (CAD) is preferred. If using UV, set wavelength to 205 nm (bandwidth 4 nm).
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent hybrid particle capable of pH 12).
Mobile Phase Preparation[3][5][6]
-
Solvent A (Buffer): 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust to pH 10.0 with Ammonium Hydroxide. Note: Prepare fresh daily to prevent pH drift due to
absorption. -
Solvent B: 100% Acetonitrile.
Gradient Parameters
| Time (min) | % A (Buffer) | % B (ACN) | Flow (mL/min) |
| 0.0 | 95 | 5 | 0.6 |
| 8.0 | 5 | 95 | 0.6 |
| 10.0 | 5 | 95 | 0.6 |
| 10.1 | 95 | 5 | 0.6 |
| 14.0 | 95 | 5 | 0.6 |
Critical Execution Steps (The "Why")
-
Column Conditioning: Hybrid columns must be equilibrated for at least 20 column volumes when switching to high pH.
-
Temperature Control: Set column oven to 40°C .
-
Reasoning: Higher temperature lowers mobile phase viscosity and improves mass transfer, sharpening the peaks of rigid spirocyclic structures.
-
-
Sample Diluent: Dissolve sample in 50:50 Water:ACN.
-
Warning: Do not use acidic diluents (like 0.1% TFA) when injecting onto a pH 10 column. The localized pH shock can cause peak splitting.
-
Part 5: Detection – The Case for CAD
For spirocyclic amines lacking aromatic rings, UV detection is a liability.
-
UV (200-210 nm): Susceptible to "drift" from gradient changes and interference from buffer absorption. It often misses impurities that lack chromophores.[4]
-
CAD (Charged Aerosol Detection): Detects any non-volatile analyte.[4]
Recommendation: If your spirocycle has an
Part 6: References
-
Zheng, N., & Tice, C. M. (2016).[8] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[6] Bioorganic & Medicinal Chemistry Letters.
-
Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines. Waters Application Notes.
-
Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Chromophoric Compounds.[4][10] HPLC Analysis Guide.
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography for Basic Amines.[5] Primesep Application Guide.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. focus.wiley.com [focus.wiley.com]
Technical Guide: Mass Spectrometry Profiling of 2,8-Diazaspiro[5.5]undecane
Executive Summary
2,8-Diazaspiro[5.5]undecane (
This guide compares the two dominant mass spectrometry (MS) modalities—Electrospray Ionization (ESI) and Electron Ionization (EI) —for analyzing this scaffold.[1][2][3] While EI provides structural "fingerprinting" for raw material verification, ESI-MS/MS is the superior choice for bioanalysis and trace quantification due to the molecule's high proton affinity.
Part 1: Comparative Analysis (ESI vs. EI)
The choice of ionization technique fundamentally alters the spectral topology of 2,8-diazaspiro[5.5]undecane. The following comparison evaluates these methods based on sensitivity, fragmentation utility, and application suitability.
Table 1: Performance Matrix
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Primary State | Liquid (LC-MS compatible) | Gas (GC-MS compatible) |
| Dominant Ion | Molecular ion ( | |
| Ionization Energy | Soft (< 1 eV thermal transfer) | Hard (70 eV standard) |
| Key Application | PK/PD studies, Metabolite ID, Trace analysis | Synthetic purity, Library verification |
| Sensitivity | High (Femtogram range) | Moderate (Nanogram range) |
| Fragmentation Control | Tunable (Collision Energy in CID) | Fixed (Source-dependent) |
Critical Insight: The "Proton Sponge" Effect
In ESI, the two secondary amine nitrogens render the molecule highly basic. It readily accepts protons, often leading to a doubly charged species
Part 2: Fragmentation Mechanisms & Pathways[3][4]
Understanding the fragmentation logic is essential for designing Multiple Reaction Monitoring (MRM) transitions.
Electrospray Ionization (ESI-CID) Pathway
Under Collision-Induced Dissociation (CID), the protonated precursor (
-
Pathway A (Ring Opening): The piperidine ring cleaves at the C-N bond, followed by hydrogen transfer.
-
Pathway B (Retro-Cleavage): Loss of ethylene (
, -28 Da) or propene fragments. -
Pathway C (Ammonia Loss): Loss of
(-17 Da) from the terminal amine, generating a stabilized carbocation.
Electron Ionization (EI) Pathway
In EI, the radical cation (
- -Cleavage: The bond between the spiro-carbon and the adjacent methylene breaks.
-
Immonium Ion Formation: Characteristic low-mass ions at
44, 56, and 70 are dominant.
Visualization: Fragmentation Logic (ESI-CID)
The following diagram illustrates the theoretical fragmentation cascade for the protonated molecule.
Figure 1: Proposed ESI-CID fragmentation pathway for 2,8-diazaspiro[5.5]undecane, highlighting primary neutral losses.
Part 3: Experimental Protocols
Protocol A: LC-MS/MS Quantification (Bioanalysis)
Objective: Quantify 2,8-diazaspiro[5.5]undecane in plasma or reaction mixtures.
-
Sample Preparation:
-
Precipitate proteins using Acetonitrile (1:3 v/v).
-
Centrifuge at 10,000 x g for 10 min.
-
Dilute supernatant 1:1 with 0.1% Formic Acid in water.
-
-
Chromatography (HPLC/UPLC):
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes. (Note: The diamine is polar; ensure retention by starting at low %B or using HILIC if retention is poor).
-
-
Mass Spectrometry Settings (Triple Quadrupole):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized for
155). -
MRM Transitions:
-
Quantifier:
(Loss of ). -
Qualifier:
(Ring fragment).
-
-
Protocol B: GC-MS Purity Check (Raw Material)
Objective: Verify structural integrity and check for synthesis byproducts.
-
Derivatization (Optional but Recommended):
-
Native amine may tail on GC columns. React with Trifluoroacetic anhydride (TFAA) to form the bis-trifluoroacetamide derivative.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 60°C (1 min)
20°C/min 280°C.
-
-
MS Settings:
-
Mode: Electron Ionization (70 eV).
-
Scan Range:
40–300. -
Expected Spectra: Look for base peak at
96/97 (if underivatized) or characteristic fluorinated fragments (if derivatized).
-
Part 4: Method Selection Workflow
Use this decision tree to select the appropriate analytical workflow for your research stage.
Figure 2: Workflow selector for 2,8-diazaspiro[5.5]undecane analysis based on sample origin.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Spiro[5.5]undecane and Derivatives. NIST Chemistry WebBook, SRD 69.[4] Accessed via .
-
BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (2025).[1][2] Retrieved from .
-
Viegas, C. Jr., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids.[5] SciSpace/SciELO. (2018). Describes fragmentation mechanisms of piperidine homologues applicable to spiro-systems.
-
PubChem. 2,8-Diazaspiro[5.5]undecane Compound Summary. National Library of Medicine. Accessed via .
-
Waters Corporation. Comparison of Electrospray and UniSpray for Pharmaceutical Compounds. (2021). Technical Brief on ionization efficiency of amine-containing drugs. Retrieved from .
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,8,10-Tetraoxaspiro[5.5]undecane [webbook.nist.gov]
- 5. scispace.com [scispace.com]
Biological Activity Validation of Spiro[5.5]undecane Analogs: A Comparative Technical Guide
Topic: Biological Activity Validation of Spiro[5.5]undecane Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Spiro" Advantage
In modern medicinal chemistry, the escape from "flatland" (predominantly aromatic, 2D drug scaffolds) is a critical objective. Spiro[5.5]undecane analogs represent a privileged scaffold offering high
This guide objectively compares the biological performance of spiro[5.5]undecane derivatives against standard-of-care therapeutics (e.g., Oxycodone, AZT) and traditional scaffolds. We focus on two primary therapeutic areas where this scaffold has demonstrated superior efficacy or safety profiles: Dual Opioid/Sigma Receptor Modulation (Pain) and Viral Inhibition (HIV-1) .
Comparative Analysis: Spiro[5.5]undecane vs. Therapeutic Standards
Case Study A: Pain Management (Dual MOR Agonist / Antagonist)
The Challenge: Traditional opioids (e.g., Oxycodone) are potent analgesics but suffer from severe side effects, particularly constipation and respiratory depression, driven by
Performance Comparison Table
| Feature | Spiro[5.5]undecane (Cmpd 15au) | Oxycodone (Standard of Care) | Scientific Implication |
| Primary Target | MOR Agonist ( | MOR Agonist ( | Comparable potency at the primary target.[1][2] |
| Secondary Target | None (Selective MOR) | Spiro scaffold enables "polypharmacology" in a single molecule. | |
| Analgesic Efficacy | High (Paw Pressure Test) | High | Efficacy is maintained despite structural bulk. |
| Gastrointestinal Transit | Normal / Mild Inhibition | Severe Inhibition (Constipation) | CRITICAL ADVANTAGE: |
| Bioavailability | High Lipophilicity (LogP optimized) | Moderate | The spiro core improves membrane permeability. |
Key Insight: The spiro[5.5]undecane scaffold provides a rigid spacer that positions pharmacophores (e.g., phenethyl and pyridyl groups) at the precise distance to bridge the MOR and
binding pockets, a geometry difficult to achieve with flexible alkyl linkers.
Case Study B: Antiviral Activity (HIV-1 Inhibition)
The Challenge: Resistance to nucleoside reverse transcriptase inhibitors (NRTIs) like AZT. The Spiro Solution: Functionalized spiro[5.5]undecane-1,5,9-triones.[3][4][5] Performance: In cell culture-based in vivo screening, specific stereoisomers (cis-1aca) demonstrated superior lead potential compared to AZT.[4]
-
Stereochemical Control: The biological activity is highly dependent on the cis/trans configuration of the spiro-junction. The rigid spiro core locks the substituents in a vector orientation that maximizes interaction with viral proteins, preventing the "induced fit" resistance often seen with flexible inhibitors.
Mechanistic Visualization
The following diagram illustrates the dual-action mechanism of the spiro-analog in pain management, highlighting how the spiro scaffold facilitates the "braking" of side effects.
Figure 1: Mechanism of Action for Dual MOR/
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for validating spiro[5.5]undecane analogs.
Protocol A: Radioligand Binding Assay (In Vitro Validation)
Purpose: To determine the affinity (
-
Membrane Preparation:
-
Transfect HEK-293 cells with human MOR or
R cDNA. -
Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000
for 20 min to isolate membrane fractions.
-
-
Incubation:
-
Prepare 96-well plates.
-
Add 50
L of radioligand (e.g., -DAMGO for MOR or -pentazocine for ). -
Add 50
L of the spiro[5.5]undecane test compound (concentration range: to M). -
Add 100
L of membrane suspension ( g protein/well).
-
-
Equilibrium: Incubate at 25°C for 120 minutes (MOR) or 37°C for 150 minutes (
). -
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate
using nonlinear regression and convert to using the Cheng-Prusoff equation: Self-Validation Check: Ensure the Hill slope is near 1.0; deviations suggest non-competitive binding or allosteric modulation.
Protocol B: Microwave-Assisted Synthesis (Chemical Validation)
Purpose: To efficiently synthesize the spiro[5.5]undecane core (e.g., trione derivatives) with high yield and stereoselectivity.
-
Reactants: Combine Dimedone (1.0 eq) and the appropriate diarylideneacetone or aldehyde derivative (1.0 eq).
-
Catalyst: Add Triethylamine (TEA) or an amino acid catalyst (for asymmetric synthesis).
-
Irradiation: Place in a microwave reactor.
-
Settings: 200 W, 40°C.
-
Time: 15–20 minutes (compared to 2–3 hours conventional reflux).[3]
-
-
Work-up: Pour mixture into cold water. Extract with Chloroform (
mL).[3] Dry over MgSO . -
Purification: Column chromatography (Hexane:Ethyl Acetate 4:1).
-
Validation: Verify structure via
H-NMR (look for distinct spiro-junction shifts) and Mass Spectrometry.
-
Validation Workflow Diagram
This flowchart outlines the critical path from synthesis to lead selection, emphasizing the "Go/No-Go" decision gates.
Figure 2: Validation Pipeline for Spiro[5.5]undecane Analogs. Note the strict purity gate before biological testing to prevent false positives from impurities.
References
-
Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors. Source: Organic & Biomolecular Chemistry.[3][5][6][7][8][9] URL:[Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.
-Opioid Receptor Agonists and Receptor Antagonists for the Treatment of Pain. Source: Journal of Medicinal Chemistry.[10] URL:[Link] -
Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. Source: EMUJPharmSci.[3] URL:[Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: Molecular Diversity (PMC). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. banglajol.info [banglajol.info]
- 6. Design and synthesis of bioactive adamantane spiro heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 8. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Characterization & Salt Selection: 2,8-Diazaspiro[5.5]undecane vs. Piperazine Scaffolds
[1]
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility and metabolic stability.[1][2] The 2,8-diazaspiro[5.5]undecane scaffold represents a high-value bioisostere for the traditional piperazine ring.[1][2]
While piperazine offers a flexible, often flattened chair conformation with linear exit vectors, the spiro[5.5]undecane system enforces a rigid, orthogonal geometry.[1][2] This guide provides a technical comparison of these two scaffolds based on X-ray crystallographic data, focusing on salt selection strategies to optimize solid-state properties.
Comparative Structural Analysis
The following analysis synthesizes crystallographic data from Cambridge Structural Database (CSD) trends and specific derivative studies (e.g., Barakat et al., Burkhard et al.).
2.1. Geometric Parameters & Exit Vectors
The primary differentiator between these scaffolds is the "Exit Vector"—the angle and distance between the two nitrogen atoms which dictate how substituents are projected into the binding pocket.[1][2]
| Feature | Piperazine (Traditional) | 2,8-Diazaspiro[5.5]undecane | Impact on Drug Design |
| Ring Conformation | Single Chair (flexible) | Double Chair (rigid, fused at C-spiro) | Spiro system reduces entropic penalty upon binding.[1][2] |
| Exit Vector Angle | ~180° (anti) or ~60° (gauche) | ~90° (Orthogonal twist) | Spiro allows access to novel chemical space perpendicular to the core axis.[2] |
| N···N Distance | ~2.8 – 3.0 Å | ~4.5 – 5.0 Å (Through-space) | Spiro extends the reach of the molecule, potentially spanning larger binding pockets.[1][2] |
| Chirality | Achiral (usually) | Achiral (C2v symmetry possible) | 2,8-isomer is achiral; however, substituents can induce axial chirality.[1][2] |
| Fsp³ Character | Low (if N-arylated) | High (1.0 for core) | Higher Fsp³ correlates with improved solubility and lower clinical attrition.[2] |
2.2. Crystallographic Packing Forces
-
Piperazine Salts: Typically form layer structures dominated by NH[1][2]···Cl charge-assisted hydrogen bonds.[2] The flat nature allows for tight packing but can lead to high lattice energies and poor solubility.[2]
-
Spiro[5.5] Salts: The orthogonal twist disrupts planar packing.
-
Observation: Crystal structures of spiro-derivatives (e.g., tetraones) reveal that packing is driven by complex 3D hydrogen bonding networks rather than simple stacking.[1]
-
Benefit: This "awkward" packing often results in higher solubility compared to the flat piperazine analogs, as the lattice energy is easier to overcome by solvation.[1][2]
-
Experimental Workflow: Salt Screening & Crystallization
To obtain diffraction-quality crystals of 2,8-diazaspiro[5.5]undecane for internal comparison, a standard salt screen is insufficient due to the conformational rigidity.[1][2] The following protocol utilizes a Vapor Diffusion approach optimized for rigid diamines.
Protocol: Controlled Vapor Diffusion for Spiro-Salts
Objective: Grow single crystals of 2,8-diazaspiro[5.5]undecane dihydrochloride (or hemifumarate) suitable for SC-XRD.
Reagents:
-
Acids: 1.0 M HCl in ether, Fumaric acid (sat.[1][2] solution in MeOH).
-
Solvents: Methanol (good solvent), Diethyl Ether or Acetone (antisolvent).[1][2]
Step-by-Step Methodology:
-
Salt Formation (In Situ):
-
Dissolve 50 mg of the free base in 0.5 mL Methanol in a small inner vial (GC vial).
-
Add stoichiometric acid (e.g., 2.05 eq of HCl or 1.0 eq Fumaric acid).[1][2]
-
Critical Check: Ensure the solution remains clear. If precipitation occurs immediately, add drops of water until redissolved (amorphous precipitate is useless for XRD).[1][2]
-
-
Vapor Diffusion Setup:
-
Equilibration:
-
Harvesting:
Visualizing the Structural Logic
The following diagrams illustrate the geometric differences and the decision-making process for salt selection.
Diagram 1: Structural Geometry Comparison
Caption: Comparison of the linear exit vectors of piperazine versus the orthogonal geometry of the spiro-scaffold.
Diagram 2: Salt Selection Workflow for Crystallography
Caption: Decision tree for selecting counter-ions. HCl is preferred for raw structural data, while organic acids are superior for formulation properties.[1][2]
Key Data Summary: What to Look For
When analyzing your generated X-ray data, compare your results against these reference benchmarks for the 2,8-diazaspiro[5.5]undecane core.
| Parameter | Expected Value (Spiro) | Significance |
| Space Group | Often P2₁/c or C2/c | Centrosymmetric space groups are common for achiral salts.[2] |
| C-C(spiro)-C Angle | 109.5° ± 2° | Deviation indicates ring strain.[2] |
| Ring Puckering (Q) | ~0.56 Å (Chair) | Confirms the rings remain in chair conformation despite spiro-fusion.[2] |
| Packing Coefficient | 65% - 72% | Lower than piperazine (<68%) suggests "loose" packing and better solubility.[2] |
References
-
Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Mimics." Organic Letters, 12(9), 1944–1947.[1] Link[1]
-
Barakat, A., et al. (2015).[1] "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition." Arabian Journal of Chemistry, 8(5), 629-638.[1] Link[1]
-
Lovering, F., et al. (2009).[1][2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][2] Link[1]
-
Cambridge Crystallographic Data Centre (CCDC). "Entry: 2,8-diazaspiro[5.5]undecane derivatives." CSD Access. Link
Validating Lipophilicity Changes with Spiro Scaffold Insertion: A Comparative Technical Guide
Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists. Content Type: Technical Comparison & Experimental Validation Guide.
The Core Directive: Escaping Flatland with Rigidity
In modern drug discovery, the "Magic Methyl" effect is often outclassed by the "Spiro Switch." While traditional medicinal chemistry relied on flat aromatic rings to build potency, this often came at the cost of poor physicochemical properties—specifically high lipophilicity (LogP) and low aqueous solubility.
This guide validates the insertion of spirocyclic scaffolds (specifically spiro[3.3]heptanes and spirooxetanes) as superior bioisosteres to gem-dimethyl groups and flat piperidine/morpholine rings. We focus on the causality of lipophilicity reduction and provide a self-validating experimental protocol to measure these changes accurately.
The Mechanistic Advantage
Inserting a spiro scaffold does not merely add bulk; it alters the vectorality of lone pairs and the solvation volume of the molecule.
-
Fsp³ Saturation: Increasing the fraction of sp³ carbons (Fsp³) correlates directly with improved clinical success (Lovering et al., 2009).[1]
-
Vectorality: Unlike a flexible gem-dimethyl group, a spirocycle locks substituents in a defined 3D orientation, often shielding hydrophobic patches or exposing polar atoms (like the oxygen in spirooxetane) to solvent more effectively.
Comparative Analysis: Spiro Scaffolds vs. Traditional Motifs
This section compares the performance of spiro scaffolds against standard medicinal chemistry motifs. The data reflects trends established in high-impact bioisostere studies (e.g., Carreira et al., Roche).[2][3]
Scenario A: The "Gem-Dimethyl" vs. "Spirooxetane" Switch
The gem-dimethyl group is a common tool to block metabolic hot-spots, but it significantly increases LogP. The 2-oxa-6-azaspiro[3.3]heptane (spirooxetane) acts as a metabolic block that lowers LogP.
| Feature | Gem-Dimethyl Analog | Spirooxetane Analog | Net Change |
| Structure | Flexible, Hydrophobic | Rigid, Polar Oxygen | Rigidification + Polarity |
| LogD (pH 7.4) | High (Baseline) | -1.0 to -2.5 units | Significant Reduction |
| Metabolic Stability | Good (Blocks CYP) | Excellent | Maintained/Improved |
| Solubility | Low | High | >10-fold Increase |
| pKa (of adjacent amine) | Basic (~9-10) | Lower (~6-8) | Modulated (Better Permeability) |
Scenario B: Morpholine vs. Azaspiro[3.3]heptane
Morpholine is a "privileged" linker but is often metabolically liable (oxidative ring opening).[4] The spiro-analog retains the vector but removes the electronic liability.
| Parameter | Morpholine Linker | Azaspiro[3.3]heptane | Comparison Note |
| Lipophilicity (LogD) | Moderate | Lower | Spiro geometry exposes surface area better. |
| hERG Inhibition | Moderate Risk | Reduced Risk | Lower lipophilicity correlates with lower hERG binding. |
| Chemical Space | Flat (2D) | 3D (High Fsp³) | Access to novel IP space. |
Visualizing the Structural Logic
Caption: Logic flow for replacing flat or hydrophobic linkers with spiro scaffolds to optimize physicochemical properties.
Experimental Validation: The Self-Validating Protocol
To objectively verify the lipophilicity reduction claimed above, you cannot rely solely on calculated LogP (cLogP) algorithms, which often fail to parameterize strained spiro-rings correctly. You must use an experimental LogD (Distribution Coefficient) assay at physiological pH.
Method: Miniaturized Shake-Flask LogD (Gold Standard)
While HPLC-based CHI (Chromatographic Hydrophobicity Index) is faster, the Shake-Flask method is the absolute truth for validating spiro-effects.
Protocol Prerequisites
-
Compound Purity: >95% (Essential, as impurities partition differently).
-
Detection: LC-MS/MS (Required for high sensitivity at low concentrations).
-
Phases: n-Octanol and Phosphate Buffered Saline (PBS) pH 7.4.
Step-by-Step Workflow
-
Phase Pre-Saturation (Critical Step):
-
Mix n-octanol and PBS (pH 7.4) vigorously for 24 hours.
-
Separate phases.[5] This ensures the octanol is "wet" and buffer is octanol-saturated, preventing volume changes during the actual experiment.
-
-
Sample Preparation:
-
Prepare a 10 mM stock solution of the Spiro-compound in DMSO.
-
Control: Include a known standard (e.g., Propranolol, LogD ~1.3) to validate system performance.
-
-
Partitioning:
-
In a chemically resistant deep-well plate or glass vial, add 495 µL of pre-saturated PBS.
-
Add 5 µL of compound stock (Final conc: 100 µM).
-
Add 500 µL of pre-saturated n-octanol.
-
Action: Cap and rotate (do not vortex violently to avoid emulsions) for 60 minutes at 25°C.
-
-
Phase Separation:
-
Centrifuge at 3000g for 10 minutes to ensure complete phase separation.
-
-
Quantification (Self-Validating Step):
-
Sample the Octanol phase (dilute if necessary).
-
Sample the Buffer phase.
-
Mass Balance Check: The sum of mass in both phases must equal the initial mass added (within 15% error). If not, the compound is precipitating or sticking to the plastic (common with high lipophilicity), and the result is invalid.
-
-
Calculation:
Validation Diagram: The Workflow
Caption: Step-by-step decision tree for the miniaturized shake-flask LogD protocol with quality control gates.
Expert Insights: Why This Matters
As an Application Scientist, I have observed that cLogP algorithms often overestimate the lipophilicity of spirooxetanes .
-
Observation: Algorithms may treat the spiro-carbon as a standard quaternary center, ignoring the high polarity of the oxetane oxygen which is extremely solvent-accessible in the spiro-configuration.
-
Implication: Relying on prediction alone might lead you to discard a viable spiro-lead. Always generate experimental LogD data for this specific scaffold class.
Summary of Benefits
-
Solubility: Spiro scaffolds disrupt crystal lattice packing energy (unlike flat aromatics), improving solubility.
-
Permeability: By lowering LogD into the "Goldilocks zone" (1–3), spiro scaffolds often improve oral bioavailability.
-
Novelty: They provide a clear exit from crowded IP space dominated by piperidines and phenyl rings.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[6] (Referencing standard Shake-Flask Protocols).
Sources
Safety Operating Guide
Navigating the Disposal of 2,8-Diazaspiro[5.5]undecane Dihydrochloride: A Guide for the Research Professional
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the safe and compliant disposal of 2,8-Diazaspiro[5.5]undecane dihydrochloride, a heterocyclic amine salt.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. As an amine hydrochloride, this compound is a salt formed from a basic amine and hydrochloric acid. The primary hazards are associated with its potential to cause skin and eye irritation or damage.[3][4] In solid form, inhalation of dust should be avoided.
Personal Protective Equipment (PPE) is non-negotiable. A baseline of protection includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[3]
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]
Strategic Disposal Planning
A multi-faceted approach to disposal ensures safety and regulatory compliance. The core principle is that hazardous chemical waste must be managed from "cradle to grave" by the generator.[5][6]
| Disposal Aspect | Key Consideration | Rationale |
| Waste Characterization | Is the waste purely this compound, or is it a solution or mixture? | The presence of other chemicals, particularly solvents, can alter the hazard classification and disposal route. |
| Regulatory Framework | Familiarize yourself with local, state, and federal hazardous waste regulations (e.g., EPA's RCRA).[5][6][7] | These regulations govern how hazardous waste is identified, stored, transported, and ultimately disposed of. |
| Third-Party Disposal | Identify and contract with a licensed hazardous waste disposal company.[4][8] | Professional disposal services have the expertise and permits to handle and transport chemical waste safely and legally. |
| Internal Procedures | Adhere to your institution's specific chemical waste management plan. | Your EHS department will provide guidelines on waste accumulation, labeling, and pickup schedules. |
Step-by-Step Disposal Protocol
This protocol outlines the general steps for preparing this compound for disposal.
Waste Segregation and Containerization
-
Do Not Mix: Keep waste this compound separate from other waste streams. Mixing incompatible chemicals can lead to dangerous reactions.
-
Choose the Right Container: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. The original container is often a suitable choice.[9]
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate quantity.
On-Site Neutralization (for Aqueous Solutions - Expert Use Only)
For dilute aqueous solutions, neutralization may be a viable pre-treatment step to reduce the corrosivity of the waste, though this should only be performed by personnel experienced with the procedure and with EHS approval. The principle is to add a weak base to the amine hydrochloride solution to liberate the free amine and form a neutral salt.[10][11]
Causality: The addition of a base (e.g., sodium bicarbonate or sodium hydroxide) will deprotonate the amine, neutralizing the hydrochloric acid component of the salt.
Experimental Protocol for Neutralization:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Place the aqueous solution of this compound in a suitable beaker with a magnetic stirrer.
-
Slowly add a dilute solution of a weak base, such as sodium bicarbonate, while stirring and monitoring the pH with a calibrated meter or pH paper.
-
Continue adding the base until the pH is neutral (approximately 7.0).
-
The resulting neutralized solution must still be disposed of as hazardous waste, as the organic amine is still present.
Caution: Neutralization is an exothermic reaction. Proceed slowly and with cooling if necessary.
Disposal of Empty Containers
Empty containers that once held this compound must also be handled with care.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water).
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.
-
Deface Label: After rinsing, deface or remove the original label to prevent misuse.
-
Final Disposal: The cleaned and defaced container can typically be disposed of as non-hazardous solid waste, but confirm this with your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these principles and procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental responsibility.
References
-
Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. Retrieved from [Link]
-
Hazardous Waste Regulation and Authorization. (n.d.). New Mexico Environment Department. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
-
Neutralization of Heat Stable Salts Revisited. (2025, September 12). Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Hazardous waste regulations and statutes. (n.d.). Colorado Department of Public Health and Environment. Retrieved from [Link]
-
Hazardous Waste Regulations. (2023, November 21). CT.gov. Retrieved from [Link]
-
Reactions of amines. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]
- Amine heat stable salt neutralization having reduced solids. (n.d.). Google Patents.
-
Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. (2020, December 31). Journal of the American Chemical Society. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]
- Recovery of amines from by-product chloride salts. (n.d.). Google Patents.
-
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Safety Data Sheet. (2024, September 12). Angene Chemical. Retrieved from [Link]
-
2,8-diazaspiro[5.5]undecane. (n.d.). PubChem. Retrieved from [Link]
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Handling 2,8-Diazaspiro[5.5]undecane Dihydrochloride: A Precautionary Approach for Compounds with Limited Safety Data
The Precautionary Principle: Assuming Hazard in the Absence of Data
When handling a chemical with limited or no specific safety information, a thorough risk assessment is the first and most critical step. The absence of data does not equate to the absence of hazard. Therefore, we will proceed with the assumption that 2,8-Diazaspiro[5.5]undecane dihydrochloride may be an irritant to the skin and eyes, potentially harmful if ingested or inhaled, and may have unknown long-term health effects.[1][2]
Our operational plan is therefore built on a foundation of robust engineering controls, stringent work practices, and comprehensive personal protective equipment to minimize all potential routes of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE should be based on a conservative assessment of risk, assuming the compound is hazardous.[3] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (powder form) | Safety glasses with side shields and a face shield | Double-gloving with nitrile or neoprene gloves | Disposable, polyethylene-coated gown | Fit-tested N95 respirator or higher |
| Handling solutions (liquid form) | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not typically required if handled in a certified chemical fume hood |
| Potential for splashes or aerosols | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Disposable, polyethylene-coated gown | Recommended, especially if not in a fume hood |
| Cleaning and decontamination | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Not typically required if the area is well-ventilated |
Note on Glove Selection: The choice of glove material should ideally be based on manufacturer-specific permeation and degradation data for the chemical class. In the absence of such data for this compound, nitrile or neoprene gloves are a reasonable starting point. Always inspect gloves for tears or punctures before and during use. For tasks with a high risk of splash, consider extended cuffs or taping gloves to the sleeves of the lab coat.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling ensures that safety is maintained at every step of the experimental workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
The container should be clearly labeled with the chemical name and any known or assumed hazards.
Handling Procedures
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
When weighing the solid, use a balance with a draft shield or conduct the operation in a fume hood.
-
Prepare solutions in the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Avoid creating dust or aerosols.[2]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
Workflow for Handling Chemicals of Unknown Toxicity
Caption: Workflow for handling a chemical with unknown hazards.
Emergency Procedures: Be Prepared
Spills
-
Minor Spill (Contained in Fume Hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[1][5]
-
Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][5]
-
Clean the spill area with a suitable solvent (e.g., water, if compatible), and then wash with soap and water.
-
-
Major Spill (Outside of Fume Hood):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or dusty, evacuate the entire lab and close the doors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[6]
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.[1]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[1][5] Adhere to all local, state, and federal regulations.[5]
Conclusion: A Culture of Safety
Handling chemicals with incomplete safety data is a common challenge in research and development. By adhering to the precautionary principle, conducting a thorough risk assessment, and implementing robust safety protocols, researchers can confidently manage these substances while protecting themselves and their colleagues. This guide provides a foundation for the safe handling of this compound; however, it is not a substitute for a substance-specific SDS and professional judgment. Always prioritize safety and consult with your institution's EHS department for guidance.
References
- Vertex AI Search. (2020, July 21). SDS US.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- PPE Requirements Hazardous Drug Handling.
- DAP US/GHS MSDS Project. (2025, September 10).
- Fisher Scientific.
- Safety D
- Castrol PDS & SDS. (2025, March 6).
- DAP US/GHS MSDS Project. SDS.
- ECHEMI. 3,3-Dimethyl-1,5-dioxaspiro[5.
- Angene Chemical. (2024, September 12).
- Sigma-Aldrich. (2024, August 6).
- Which PPE is required to be worn during chemotherapy compounding?
- ChemScene. (2024, June 19).
- The Interagency Board.
- Airgas. (2017, November 21).
- Research Safety. Emergency Procedures for Incidents Involving Chemicals.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
